OM-1700
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H23FN6O2 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[3-[5-(5-ethoxy-2-pyridinyl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H23FN6O2/c1-2-34-18-10-11-20(28-15-18)24-31-30-23(32(24)22-9-4-3-7-19(22)26)16-13-17(14-16)29-25(33)21-8-5-6-12-27-21/h3-12,15-17H,2,13-14H2,1H3,(H,29,33) |
InChI Key |
ZBRBBDJXHBEGHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3F)C4CC(C4)NC(=O)C5=CC=CC=N5 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of OM-1700: A Technical Guide for Researchers
An In-depth Analysis of a Novel Tankyrase Inhibitor for Cancer Therapy
OM-1700 is a potent and selective small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and preclinical anti-cancer activity. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and molecular pharmacology.
Core Mechanism: Inhibition of Tankyrase and Stabilization of the β-Catenin Destruction Complex
This compound is a 1,2,4-triazole-based compound that selectively targets the adenosine binding pocket of the catalytic domain of both TNKS1 and TNKS2.[1][3] By binding to this site, this compound competitively inhibits the enzymatic activity of tankyrases, preventing the poly(ADP-ribosyl)ation (PARsylation) of their target proteins.
A primary and well-characterized consequence of tankyrase inhibition is the stabilization of Axin proteins (Axin1 and Axin2).[4][5] Axin is a crucial scaffold protein within the β-catenin destruction complex, a multi-protein assembly that also includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α). In the absence of Wnt signaling, this complex facilitates the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin.[5]
By preventing the PARsylation of Axin, this compound shields it from PARsylation-dependent ubiquitination and degradation. The resulting accumulation of Axin enhances the activity of the destruction complex, leading to a significant reduction in the cytoplasmic and nuclear levels of β-catenin.[4] This, in turn, inhibits the transcription of Wnt/β-catenin target genes, many of which are implicated in cell proliferation and survival, such as c-Myc and Cyclin D1.[1]
The following diagram illustrates the Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of a Model Compound
Disclaimer: Initial searches for a compound designated "OM-1700" within publicly available scientific and pharmaceutical databases did not yield information on a specific molecule with this identifier. The majority of references pertain to a 3M electronic grade coating. Therefore, this guide has been constructed as a detailed template, utilizing the well-characterized antibiotic Nitrofurantoin as a model compound to illustrate the requested format and content for a technical whitepaper. This document is intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.
Introduction
Nitrofurantoin is a synthetic, broad-spectrum nitrofuran antibiotic primarily used for the treatment of acute or recurrent uncomplicated urinary tract infections.[1][2][3] Its mechanism of action involves the inhibition of bacterial ribosomal proteins and other macromolecules, leading to the disruption of protein synthesis, aerobic energy metabolism, DNA and RNA synthesis, and cell wall synthesis.[4] This guide provides a detailed overview of a plausible synthesis pathway for Nitrofurantoin and a summary of its key chemical properties.
Chemical Properties
Nitrofurantoin is a yellow, crystalline compound. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-[(E)-(5-nitro-2-furyl)methylideneamino]imidazolidine-2,4-dione | N/A |
| Molecular Formula | C₈H₆N₄O₅ | N/A |
| Molar Mass | 238.16 g/mol | N/A |
| Appearance | Yellow crystalline powder | N/A |
| Melting Point | 270-272 °C (decomposes) | N/A |
| Solubility | Very slightly soluble in water and alcohol; soluble in dimethylformamide | N/A |
| pKa | 7.2 | N/A |
Synthesis Pathway
A common synthetic route to Nitrofurantoin involves a multi-step process, beginning with the condensation of 1-aminohydantoin with 5-nitro-2-furaldehyde. This pathway is efficient and allows for the large-scale production of the active pharmaceutical ingredient.
Synthesis Diagram
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of Nitrofurantoin.
Synthesis of Nitrofurantoin
Materials:
-
1-Aminohydantoin hydrochloride
-
5-Nitro-2-furaldehyde
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
Procedure:
-
A solution of 1-aminohydantoin hydrochloride is prepared in water and neutralized with a suitable base.
-
A solution of 5-nitro-2-furaldehyde in ethanol is prepared.
-
The 5-nitro-2-furaldehyde solution is added to the 1-aminohydantoin solution with stirring.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is heated to reflux for 2-4 hours.
-
The mixture is then cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold water and then with a small amount of cold ethanol.
-
The product is dried under vacuum to yield pure Nitrofurantoin.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.8 (s, 1H, -NH), 8.4 (s, 1H, -CH=N), 7.8 (d, J=4.0 Hz, 1H, furan-H), 7.4 (d, J=4.0 Hz, 1H, furan-H), 4.2 (s, 2H, -CH₂-).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 165.1, 156.2, 152.8, 150.5, 145.9, 116.3, 113.8, 56.7.
Mass Spectrometry:
-
ESI-MS: m/z 239.0 [M+H]⁺
Signaling Pathway and Mechanism of Action
Nitrofurantoin's antibacterial effect is exerted through its reduction by bacterial flavoproteins to reactive intermediates. These intermediates then inhibit multiple biochemical processes within the bacteria.
Mechanism of Action Diagram
Conclusion
This technical guide provides a framework for the detailed presentation of the synthesis and chemical properties of a pharmaceutical compound, using Nitrofurantoin as an illustrative example. The structured format for data, detailed experimental protocols, and clear visualizations are designed to be a valuable resource for professionals in the field of drug development. Further research into novel compounds, potentially including the yet-to-be-disclosed "this compound," can be effectively documented and communicated using a similar comprehensive approach.
References
In Vitro and In Vivo Effects of OM-1700: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OM-1700 is a potent and selective, 1,2,4-triazole-based small molecule inhibitor of the enzyme Tankyrase (TNKS).[1][2][3] Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, including the regulation of the WNT/β-catenin and Hippo signaling pathways.[4][5] Dysregulation of these pathways is implicated in the development and progression of numerous cancers, making Tankyrase an attractive therapeutic target.[4][5] this compound targets the adenosine binding pocket of the TNKS1/2 catalytic domain with high selectivity.[5] This technical guide provides a comprehensive overview of the reported in vitro and in vivo effects of this compound, including detailed experimental methodologies and data presented for scientific evaluation.
Data Presentation
In Vitro Efficacy of this compound
The in vitro activity of this compound has been characterized through biochemical and cell-based assays.
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Biochemical Assay | Tankyrase 1 (TNKS1) | IC50 | 127 | [6] |
| Biochemical Assay | Tankyrase 2 (TNKS2) | IC50 | 14 | [6] |
| Cell Growth Assay | COLO 320DM (Colon Cancer) | GI50 | 650 | [1][6] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Signaling Pathways
This compound exerts its effects primarily through the inhibition of Tankyrase, which in turn modulates the WNT/β-catenin and Hippo signaling pathways.
Experimental Protocols
In Vitro Assays
A general workflow for the in vitro characterization of this compound is outlined below.
1. Tankyrase Biochemical Assay
-
Objective: To determine the direct inhibitory activity of this compound on recombinant Tankyrase 1 and 2 enzymes.
-
Methodology:
-
Recombinant human TNKS1 or TNKS2 enzyme is incubated with a substrate (e.g., histone proteins) in an assay buffer.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The enzymatic reaction is initiated by the addition of NAD+ and biotinylated NAD+.
-
The reaction is allowed to proceed for a defined period, during which the substrate becomes poly(ADP-ribosyl)ated (PARylated).
-
The extent of PARylation is quantified, often using a chemiluminescent method where the biotinylated-PAR product is detected with streptavidin-horseradish peroxidase (HRP).
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.[5]
-
2. WNT/β-catenin Signaling Reporter Assay
-
Objective: To assess the functional effect of this compound on the WNT/β-catenin signaling pathway in a cellular context.
-
Methodology:
-
A suitable cell line (e.g., HEK293) is transiently transfected with a TCF/LEF-responsive luciferase reporter plasmid. This plasmid contains binding sites for the TCF/LEF transcription factors, which are activated by β-catenin.
-
A control plasmid expressing a constitutive reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
The transfected cells are treated with various concentrations of this compound.
-
WNT signaling is stimulated, for example, by the addition of Wnt3a-conditioned media.
-
After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The TCF/LEF-driven luciferase signal is normalized to the control reporter signal. The IC50 value, representing the concentration of this compound that causes a 50% reduction in signaling, is then determined.[5]
-
3. Cell Growth and Viability Assay
-
Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology:
-
The COLO 320DM colon cancer cell line, which is known to be sensitive to Tankyrase inhibitors, is seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound.
-
After a specified incubation period (e.g., 72 hours), cell viability or proliferation is assessed using a suitable method, such as the MTS or MTT assay.
-
The GI50 value, the concentration at which cell growth is inhibited by 50%, is calculated from the dose-response curve.[1]
-
In Vivo Models
While specific in vivo data for this compound is not extensively published, studies on its structurally related and more potent derivative, OM-153, provide insights into the potential in vivo effects. These studies typically utilize mouse xenograft models.[4]
1. Mouse Xenograft Model for Efficacy Studies
-
Objective: To assess the anti-tumor efficacy of a Tankyrase inhibitor in a living organism.
-
Methodology:
-
Cell Implantation: A human cancer cell line, such as COLO 320DM, is cultured and then injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The treatment group receives the Tankyrase inhibitor (e.g., OM-153) via a clinically relevant route of administration (e.g., oral gavage), while the control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. The tumors are then excised for further analysis (e.g., western blotting for pharmacodynamic markers).
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.[4]
-
Conclusion
This compound is a potent inhibitor of Tankyrase 1 and 2 with demonstrated in vitro activity against a colon cancer cell line. Its mechanism of action involves the modulation of the WNT/β-catenin and Hippo signaling pathways, which are critical in cancer pathogenesis. While in vivo data for this compound is limited, studies on its derivative, OM-153, suggest potential for anti-tumor efficacy in preclinical models. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this compound and other Tankyrase inhibitors as potential cancer therapeutics. Further research is warranted to fully elucidate the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound.
References
- 1. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. atcc.org [atcc.org]
- 6. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of OM-174
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and preclinical/clinical evaluation of OM-174, a synthetic analogue of lipid A. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes important biological pathways and workflows.
Introduction and Discovery
OM-174 is a synthetic triacylated analogue of lipid A, the biologically active component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. The discovery of OM-174 stems from research into the immunomodulatory properties of lipid A and its potential as an anti-cancer agent.[1][2][3] Natural lipid A is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4), but its therapeutic use is limited by its high toxicity. The development of synthetic lipid A analogues like OM-174 aimed to separate the immunostimulatory effects from the toxic properties.
The synthesis of lipid A analogues is a complex process involving a convergent strategy with lipidated monosaccharides as building blocks. This typically involves a series of transformations including regioselective protecting group manipulation, lipidation, and phosphorylation to create the desired disaccharide structure with specific acyl chain patterns.[1][4] While the exact synthesis protocol for OM-174 is proprietary, it is based on established methods for synthesizing lipid A derivatives.[1][4][5][6]
Mechanism of Action
OM-174 exerts its anti-tumor effects not through direct cytotoxicity to cancer cells, but by potently stimulating the host's innate immune system.[1][3] It is a dual agonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[1][2][3]
Activation of TLR2 and TLR4 on immune cells, such as macrophages and dendritic cells, initiates a downstream signaling cascade. This signaling is primarily mediated through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1.[7][8][9][10][11] This, in turn, results in the production and secretion of a variety of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-8, and IL-10.[1][2] The activation of the immune system also leads to the induction of inducible nitric oxide synthase (iNOS) and the infiltration of immune cells into the tumor microenvironment.[3] Furthermore, OM-174 has been shown to induce the migration and maturation of dendritic cells, a crucial step in initiating an adaptive immune response.[12]
Preclinical Development
Preclinical studies of OM-174 have demonstrated its anti-tumor efficacy in various animal models.
In a key preclinical study, the efficacy of OM-174 was evaluated in a syngeneic rat model of peritoneal carcinomatosis.
-
Experimental Protocol:
-
Results: Intravenous administration of OM-174 induced complete regression of tumors and hemorrhagic ascites in this model.[1][3][4]
OM-174 has also shown anti-tumoral effects in other experimental models, including colon and breast cancers, and melanoma.[3]
Clinical Development: Phase I Study
A Phase I clinical trial of OM-174 was conducted in patients with refractory solid tumors to determine its maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and to assess its biological response.[1][2][13]
-
Study Design: This was a Phase I, open-label, dose-escalation study.[1][13]
-
Patient Population: Seventeen patients with histologically proven solid tumors that were refractory to conventional treatment were enrolled.[1][2]
-
Treatment Regimen: Patients received OM-174 as an intravenous infusion twice weekly for a total of 5, 10, or 15 injections at doses of 600, 800, or 1000 μg/m².[1][2][13]
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients | 17 |
| Age (years), Median (Range) | 60 (38-75) |
| Gender (Male/Female) | 10/7 |
| ECOG Performance Status 0/1 | 7/10 |
| Primary Tumor Type | |
| Colorectal Cancer | 5 |
| Sarcoma | 3 |
| Melanoma | 2 |
| Gastrointestinal Stromal Tumor | 2 |
| Other | 5 |
Data sourced from the Phase I clinical trial publication.[1]
Table 2: Dose Escalation and Dose-Limiting Toxicities (DLTs)
| Dose Level (μg/m²) | Number of Patients | Number of Cycles | DLTs |
| 600 | 3 | 5 | 0 |
| 800 | 3 | 5 | 0 |
| 1000 | 3 | 5 | 0 |
| 1000 | 4 | 10 | 0 |
| 1000 | 4 | 15 | 0 |
Data sourced from the Phase I clinical trial publication.[1]
Table 3: Treatment-Emergent Adverse Events (All Grades, >10% of Patients)
| Adverse Event | Frequency (n=17) | Percentage (%) |
| Chills | 15 | 88 |
| Fever | 14 | 82 |
| Nausea/Vomiting | 11 | 65 |
| Fatigue | 9 | 53 |
| Diarrhea | 6 | 35 |
| Headache | 5 | 29 |
Data sourced from the Phase I clinical trial publication.[1][2]
Table 4: Clinical Activity
| Outcome | Number of Patients | Details |
| Disease Stabilization | 3 | Mean duration of 4 months.[1][2] |
| Partial Response | 0 | |
| Complete Response | 0 |
Data sourced from the Phase I clinical trial publication.[1]
The pharmacokinetic profile of OM-174 was characterized by a low distribution volume and clearance.[1][2]
-
Cytokine Induction: A peak in IL-8 and IL-10 concentrations was observed after each injection of OM-174. Peaks of TNF-α and IL-6 were detected after the first infusion and progressively decreased, suggesting the development of tolerance.[1][2]
-
NK Cell Activity: A progressive increase in the number and activity of Natural Killer (NK) cells was observed, but only in patients who received the 1000 μg/m² dose of OM-174.[1][2]
Key Experimental Protocols
-
Methodology: Blood samples were collected from patients at various time points before and after OM-174 infusion. Cytokine levels (TNF-α, IL-6, IL-8, IL-10) in the plasma were measured using a multiplexed immunoassay, such as a Luminex-based or flow cytometry-based assay.[14][15][16] These assays utilize antibody-coated beads to simultaneously quantify multiple cytokines in a small sample volume.
-
Methodology: The cytotoxic activity of NK cells was assessed using a flow cytometry-based cytotoxicity assay.[17][18] This involves co-culturing patient-derived peripheral blood mononuclear cells (PBMCs), containing NK cells, with a labeled target cancer cell line (e.g., K562 cells).[12][17] The percentage of killed target cells is then quantified by flow cytometry.
Conclusion and Future Directions
OM-174 is a promising lipid A analogue that has demonstrated an acceptable safety profile and biological activity in a Phase I clinical trial.[1][2] While the maximum tolerated dose was not reached, the observed disease stabilization in some patients and the clear immunological response warrant further investigation.[1][2] Future studies are planned to explore OM-174 in combination with chemotherapy, as preclinical data suggest a strong synergistic anti-tumor effect.[1][2][3] The development of OM-174 represents a significant step in harnessing the power of the innate immune system for cancer therapy.
References
- 1. Progress in the Synthesis and Biological Evaluation of Lipid A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of lipid A and its analogues for investigation of the structural basis for their bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid A-Mediated Bacterial–Host Chemical Ecology: Synthetic Research of Bacterial Lipid As and Their Development as Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Synthesis of Acetobacter pasteurianus Lipid A with a Unique Tetrasaccharide Backbone and Evaluation of Its Immunological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Simplified flow cytometry-based assay for rapid multi-cytokine profiling and machine-learning-assisted diagnosis of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of cytokine profiling in a changing cell therapy testing landscape | CellCarta [cellcarta.com]
- 16. mdpi.com [mdpi.com]
- 17. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
Structural Analysis and Molecular Modeling of a Representative TLR1/TLR2 Agonist: A Technical Guide
Disclaimer: As of the latest data, specific information regarding a molecule designated "OM-1700" is not available in the public domain. This guide provides a comprehensive overview of the structural analysis, molecular modeling, and experimental characterization of representative small-molecule agonists targeting the Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) heterodimer, which are analogous to the potential target of a compound like this compound. The data and protocols presented are based on published studies of well-characterized TLR1/TLR2 agonists such as Diprovocim and SMU127.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system.[1][2] The heterodimer of TLR1 and TLR2 is responsible for recognizing triacylated lipopeptides from bacteria, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. Small-molecule agonists of TLR1/TLR2 are of significant interest as potential vaccine adjuvants and immunotherapeutic agents for cancer and infectious diseases.[3][4][5] This technical guide provides an in-depth overview of the structural analysis, molecular modeling techniques, and key experimental protocols used to characterize these promising immunomodulatory compounds.
Structural Analysis and Binding Mechanism
The activation of the TLR1/TLR2 heterodimer by small-molecule agonists is a complex process that involves the stabilization of the receptor dimer interface.[6] X-ray crystallography and computational modeling have been instrumental in elucidating the structural basis of this interaction.
Upon binding, the agonist induces a conformational change in the ectodomains of TLR1 and TLR2, bringing their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. This proximity facilitates the recruitment of adaptor proteins, such as MyD88, initiating the downstream signaling cascade.[7]
Crystal structures of TLR2 in complex with agonists like Diprovocim have revealed that these small molecules can occupy the hydrophobic binding pocket typically filled by the lipid chains of natural lipopeptide ligands.[3][8] Molecular modeling studies, including molecular dynamics (MD) simulations, have further detailed the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the agonist within the binding site and promote the formation of the active receptor complex.[3][9]
Quantitative Data Presentation
The biological activity of TLR1/TLR2 agonists is quantified through various in vitro assays. The following table summarizes key quantitative data for representative small-molecule agonists.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| SMU127 | NF-κB Activation | HEK-Blue hTLR2 | EC50 | 0.55 ± 0.01 µM | [4] |
Table 1: In Vitro Activity of a Representative Small-Molecule TLR1/TLR2 Agonist. EC50 (half-maximal effective concentration) values represent the concentration of the agonist required to elicit 50% of the maximum response in an NF-κB reporter gene assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of TLR1/TLR2 agonists.
This assay is a primary method for screening and determining the potency of TLR1/TLR2 agonists.
-
Cell Culture: HEK-Blue™ hTLR2 cells (InvivoGen), which are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter, are cultured according to the manufacturer's instructions.[10][11][12]
-
Assay Procedure:
-
Cells are seeded into 96-well plates at an appropriate density.
-
The test compound (e.g., a potential this compound analog) is serially diluted and added to the cells.
-
Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
The cell culture supernatant is collected.
-
-
Data Analysis:
-
The SEAP activity in the supernatant is measured using a colorimetric substrate such as QUANTI-Blue™ Solution (InvivoGen).[10]
-
The absorbance is read at 620-650 nm.
-
The EC50 value is calculated from the dose-response curve.
-
Fluorescence anisotropy is a powerful technique to study the direct binding of a fluorescently labeled ligand to its target protein in solution.[13][14][15]
-
Labeling: A fluorescent probe is chemically conjugated to the small-molecule agonist.
-
Instrumentation: A fluorescence spectrophotometer equipped with polarizers is used.[13]
-
Assay Procedure:
-
A fixed concentration of the fluorescently labeled agonist is incubated with increasing concentrations of the purified TLR1 and TLR2 ectodomains.
-
The fluorescence anisotropy of the sample is measured at each concentration point.
-
-
Data Analysis:
This assay assesses the ability of the agonist to induce the production of key pro-inflammatory cytokines in primary human immune cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation:
-
PBMCs are cultured in 96-well plates.
-
The test compound is added at various concentrations.
-
The cells are incubated for 24-48 hours.
-
-
Cytokine Measurement:
-
Data Analysis: The levels of cytokine production are quantified and compared to vehicle-treated controls.
Mandatory Visualizations
Caption: TLR1/TLR2 Signaling Pathway.
Caption: Agonist Discovery Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TLR2 Agonistic Small Molecules: Detailed Structure-Activity Relationship, Applications, and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis of TLR2/TLR1 Activation by the Synthetic Agonist Diprovocim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of a specific TLR1–TLR2 small molecule agonist from the ZINC drug library database - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of the TLR1-TLR2 ... | Article | H1 Connect [archive.connect.h1.co]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Structural Basis of TLR2/TLR1 Activation by the Synthetic Agonist Diprovocim. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. invivogen.com [invivogen.com]
- 11. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. edinst.com [edinst.com]
- 14. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 15. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Toll-like receptor (TLR) 2-9 agonists-induced Cytokines & Chemokines: I. Comparison with T cell receptor-induced responses. | Meso Scale Discovery [mesoscale.com]
- 19. Cytokine Assay Reagents | Revvity [revvity.com]
OM-1700: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of OM-1700, a potent and selective 1,2,4-triazole-based tankyrase inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Core Physicochemical Properties
This compound has been developed as a tankyrase inhibitor with favorable absorption, distribution, metabolism, and excretion (ADME) properties. The optimization of this compound from earlier leads aimed to address liabilities such as solubility and atropisomerism.
Solubility Characteristics
Limited quantitative solubility data for this compound is available in the public domain. The primary data point comes from a kinetic solubility assay.
Table 1: Quantitative Solubility Data for this compound
| Parameter | Solvent/Medium | Value |
| Kinetic Solubility | PBS (pH 7.4) | 95.7 µM |
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
While the specific protocol used for the published this compound data is not detailed, a general high-throughput kinetic solubility assay using a turbidimetric method, similar to protocols offered by contract research organizations like Cyprotex, is described below. This method provides a rapid assessment of a compound's solubility under kinetic conditions.
Objective: To determine the kinetic solubility of a test compound in an aqueous buffer by measuring the turbidity that results from precipitation.
Materials:
-
Test compound (this compound) stock solution in dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance at 620 nm (turbidity)
-
Automated liquid handling system
Methodology:
-
A stock solution of the test compound is prepared in DMSO at a high concentration (e.g., 10 mM).
-
A series of dilutions of the stock solution are prepared in DMSO.
-
Small aliquots of the DMSO solutions are added to the wells of a microtiter plate.
-
Aqueous buffer (PBS, pH 7.4) is added to each well to achieve the final desired compound concentrations. The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its effect on solubility.
-
The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to occur.
-
The turbidity of each well is measured by determining the absorbance at 620 nm using a plate reader.
-
The solubility is estimated as the highest concentration of the compound that does not result in a significant increase in turbidity compared to a blank control.
Stability Characteristics
This compound has been evaluated for its stability in liver microsomes, which provides an indication of its metabolic stability.
Table 2: Metabolic Stability Data for this compound
| Species | System | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| Human | Liver Microsomes | 242 |
| Mouse | Liver Microsomes | 204 |
Experimental Protocol: Microsomal Stability Assay
The following is a generalized protocol for determining the metabolic stability of a compound using liver microsomes. This in vitro assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and necessary cofactors.
Objective: To determine the in vitro intrinsic clearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound (this compound)
-
Pooled liver microsomes (human or mouse)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system for analysis
Methodology:
-
A solution of the test compound is prepared in a suitable buffer.
-
The test compound solution is incubated with liver microsomes at 37°C.
-
The metabolic reaction is initiated by the addition of an NADPH regenerating system.
-
Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
The samples are centrifuged to pellet the precipitated protein.
-
The supernatant is collected, and an internal standard is added.
-
The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.
-
The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (Clint).
Mechanism of Action: WNT/β-Catenin Signaling Pathway
This compound is a selective inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). Tankyrases are enzymes that poly-ADP-ribosylate (PARylate) target proteins, marking them for ubiquitination and subsequent proteasomal degradation. A key target of tankyrases in the WNT/β-catenin signaling pathway is AXIN.
In the absence of a WNT signal, AXIN is a crucial component of the β-catenin destruction complex, which also includes APC, GSK3β, and CK1. This complex facilitates the phosphorylation of β-catenin, leading to its ubiquitination and degradation.
By inhibiting tankyrases, this compound prevents the PARylation of AXIN. This leads to the stabilization and accumulation of AXIN, which in turn enhances the activity of the β-catenin destruction complex. The increased degradation of β-catenin results in lower nuclear β-catenin levels and reduced transcription of WNT target genes, which are often implicated in cancer cell proliferation.
Summary
This compound is a tankyrase inhibitor with demonstrated kinetic solubility in aqueous buffer and known metabolic stability in human and mouse liver microsomes. Its mechanism of action involves the stabilization of AXIN, leading to enhanced degradation of β-catenin and subsequent downregulation of WNT signaling. While comprehensive data on its solubility in various organic solvents and its stability under different physicochemical conditions are not publicly available, the provided information offers a foundational understanding for researchers. Further internal studies are recommended to fully characterize the solubility and stability profile of this compound for specific applications.
Methodological & Application
Unidentified Compound: OM-1700 Lacks Scientific Recognition
Initial investigations to generate detailed application notes and protocols for the preparation of "OM-1700" for animal studies have been unsuccessful, as the designation "this compound" does not correspond to a recognized compound in publicly available scientific and biomedical literature.
Extensive searches for "this compound" have failed to yield any specific information regarding its chemical nature, mechanism of action, or prior use in in-vivo research. The search results did not provide any relevant data that would be necessary to create the requested detailed protocols, including formulation, dosage, administration routes, or associated signaling pathways.
The information retrieved was broad and unrelated to a specific compound for animal studies. The search results included general guidelines for planning animal research, such as the PREPARE guidelines, as well as information on various signaling pathways without any connection to a substance named this compound.
Without a clear identification of the compound, it is not possible to provide the requested application notes, protocols, data tables, or visualizations. Further clarification on the identity of "this compound" is required to proceed with generating the detailed scientific documentation requested. Researchers, scientists, and drug development professionals are advised to verify the correct nomenclature and available literature for any compound before planning animal studies.
Application Notes and Protocols for OM-1700: A Preclinical Tankyrase Inhibitor
For Research Use Only. Not for use in humans.
Introduction
OM-1700 is a novel, potent, and selective small-molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. By targeting the adenosine binding pocket of tankyrases, this compound prevents the poly-ADP-ribosylation (PARsylation) of AXIN proteins. This inhibition leads to the stabilization of the β-catenin destruction complex, thereby suppressing the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a critical driver in various cancers, particularly colorectal cancer. This compound has demonstrated anti-proliferative activity in preclinical models of colon cancer and serves as a valuable research tool for studying the therapeutic potential of tankyrase inhibition.[1][2][3][4]
These application notes provide detailed protocols for the in vitro and in vivo use of this compound for researchers, scientists, and drug development professionals.
Data Presentation
In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Tankyrase-1 (TNKS1) | 127 nM | [2][4] |
| Tankyrase-2 (TNKS2) | 14 nM | [2][4] | |
| GI50 | COLO 320DM (Colon Cancer) | 650 nM | [2][4] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition concentration.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Experimental Protocols
In Vitro Assays
1. Cell Culture and Maintenance
-
Cell Lines: COLO 320DM (human colon adenocarcinoma) is a recommended cell line with an activated Wnt/β-catenin pathway suitable for evaluating this compound.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency.
2. Cell Proliferation Assay (MTS Assay)
This protocol is to determine the GI50 of this compound.
-
Procedure:
-
Seed COLO 320DM cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 5 days.
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours and measure the absorbance at 490 nm.
-
Calculate the GI50 value by plotting the percentage of growth inhibition against the log concentration of this compound.
-
3. Wnt/β-catenin Signaling Reporter Assay (TCF/LEF Luciferase Assay)
This assay quantifies the activity of the Wnt/β-catenin signaling pathway.
-
Procedure:
-
Co-transfect HEK293 cells with a TCF/LEF firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with this compound at various concentrations.
-
After another 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TCF/LEF reporter activity.
-
In Vivo Administration
1. Formulation for Oral Administration in Mice
As this compound is a preclinical compound, a specific in vivo dosage and administration protocol has not been published. The following is a representative protocol based on studies with similar tankyrase inhibitors in mouse xenograft models.[2]
-
Vehicle Preparation: A common vehicle for oral gavage of small molecules is a suspension in 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween-80 in sterile water.
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously.
-
Add 0.2 mL of Tween-80 and continue to stir until a homogenous suspension is formed.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder.
-
Suspend the powder in the prepared vehicle to the desired final concentration immediately before administration.
-
2. Administration in a COLO 320DM Xenograft Mouse Model
-
Animal Model: Female immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 COLO 320DM cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Treatment:
-
Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound by oral gavage at a suggested dose range of 10-50 mg/kg, once or twice daily. The optimal dose should be determined empirically.
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study.
-
Collect tumors for pharmacodynamic analysis, such as Western blotting for Axin2 levels to confirm target engagement.
-
Safety Precautions
This compound is a research chemical. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For further safety information, refer to the Safety Data Sheet (SDS).
References
- 1. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of OM-1700 in Biological Samples
Introduction
OM-1700 is a potent small molecule inhibitor of tankyrase 1 (IC50: 127 nM) and tankyrase 2 (IC50: 14 nM), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1] By inhibiting tankyrases, this compound can modulate this pathway, which is often dysregulated in various cancers, particularly colon cancer. The compound has been shown to inhibit the growth of colon cancer cell lines.[1] Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.
This document provides detailed protocols for the quantitative analysis of this compound in biological samples such as plasma, serum, and urine, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for small molecule quantification.[2][3][4] Additionally, a general overview of an immunoassay-based approach is discussed as a potential alternative.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and wide dynamic range.[2][3] The following protocol is a recommended starting point for the analysis of this compound and should be optimized and validated according to regulatory guidelines (e.g., FDA, EMA).
A. Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances such as proteins and phospholipids.[5]
1. Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis.[4]
-
To 100 µL of biological sample (plasma, serum, or urine), add 300 µL of cold acetonitrile containing a suitable internal standard (IS). A stable isotope-labeled this compound would be the ideal IS.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to PPT.
-
To 200 µL of biological sample, add a suitable internal standard.
-
Add 1 mL of an appropriate water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample clean-up and can be automated for high-throughput applications.
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent) according to the manufacturer's instructions.
-
Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound and the IS with a stronger solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
B. Chromatographic Conditions
-
HPLC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A gradient from low to high organic content (Mobile Phase B) should be optimized to achieve good separation of this compound from matrix components. A typical gradient might be:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
C. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is likely suitable for this compound based on its chemical structure containing basic nitrogen atoms.
-
Multiple Reaction Monitoring (MRM): The precursor ion (parent ion) of this compound and its most abundant product ions (fragment ions) need to be determined by direct infusion of a standard solution into the mass spectrometer. Hypothetical MRM transitions are provided in the table below.
-
Gas Temperatures and Flow Rates: These parameters (e.g., nebulizer gas, drying gas, collision gas) need to be optimized for the specific instrument to achieve maximum sensitivity.
D. Quantitative Data Summary
The following table presents hypothetical but typical quantitative parameters for an LC-MS/MS method for this compound. These values must be established during method validation.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal and compensated by IS |
| Hypothetical MRM Transition (Quantifier) | m/z [M+H]+ → product ion 1 |
| Hypothetical MRM Transition (Qualifier) | m/z [M+H]+ → product ion 2 |
| Internal Standard (IS) | Stable Isotope Labeled this compound |
II. Immunoassay-Based Method (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) could be developed as an alternative, high-throughput method for the detection of this compound.[6] This would require the generation of monoclonal or polyclonal antibodies that specifically bind to this compound.
Principle of Competitive ELISA:
-
A known amount of this compound is coated onto the wells of a microplate.
-
The biological sample, along with a primary antibody specific to this compound, is added to the wells.
-
This compound in the sample competes with the coated this compound for binding to the antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting color change is measured. The signal intensity is inversely proportional to the concentration of this compound in the sample.
While potentially faster for large numbers of samples, developing a specific antibody and validating the assay can be time-consuming and challenging.
III. Visualizations
Caption: General experimental workflow for LC-MS/MS analysis of this compound.
Caption: Simplified Wnt/β-catenin signaling pathway and the role of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. uab.edu [uab.edu]
- 3. Simple LC-MS/MS Methods Using Core-Shell Octadecylsilyl Microparticulate for the Quantitation of Total and Free Daptomycin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. gcms.cz [gcms.cz]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for OM-1700 in Cancer Research
OM-1700 is a synthetic derivative of Lipid A, the biologically active component of lipopolysaccharide (LPS). As a potent agonist of Toll-like receptor 4 (TLR4), this compound is a powerful immunomodulator with significant applications in cancer research, primarily as a vaccine adjuvant and an activator of the innate immune system to promote anti-tumor responses.[1][2] This document provides detailed application notes and protocols for researchers utilizing this compound in preclinical cancer studies.
Mechanism of Action: TLR4-Mediated Immune Activation
This compound mimics the action of bacterial endotoxins by binding to the TLR4 receptor complex on the surface of innate immune cells, most notably dendritic cells (DCs) and macrophages.[2][3] This binding event initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[1] Activated NF-κB then translocates to the nucleus to induce the expression of a wide array of pro-inflammatory genes.[1][3] The key outcomes of this activation are:
-
Activation and Maturation of Dendritic Cells: DCs are the most potent antigen-presenting cells (APCs). Upon activation by this compound, they upregulate co-stimulatory molecules (e.g., CD80, CD86) and mature, enhancing their ability to process and present tumor-associated antigens to naïve T cells.[4][5]
-
Pro-inflammatory Cytokine Production: Activated immune cells release a storm of cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[6][7] These cytokines help to shape the tumor microenvironment, promoting the recruitment and activation of other immune cells and driving a robust anti-tumor immune response.[1]
-
Enhanced T Cell Priming: The combination of mature DCs and a pro-inflammatory cytokine milieu leads to the effective priming and differentiation of tumor-specific CD4+ helper T cells and CD8+ cytotoxic T lymphocytes (CTLs), which are essential for tumor cell killing.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data for TLR4 agonist activity in cancer research models. Note that specific values for this compound may vary and should be determined empirically. The data presented here is based on studies using LPS, a well-characterized TLR4 agonist that serves as a benchmark for this compound's activity.
Table 1: In Vitro Dendritic Cell (DC) Activation by TLR4 Agonist
| Parameter | Value | Cell Type | Conditions | Reference |
|---|---|---|---|---|
| IL-6 Release (EC50) | ~0.01 µg/mL | Monocyte-derived DCs | 24-hour stimulation | [8] |
| TNF-α Release (EC50) | ~0.005 µg/mL | Monocyte-derived DCs | 24-hour stimulation | [8] |
| % TNF-α Positive Cells | >80% | Monocytes | 24-hour stimulation (PMA) | [7] |
| % IL-6 Positive Cells | >70% | Monocytes | 24-hour stimulation (PMA) |[7] |
Table 2: In Vivo Anti-Tumor Efficacy (Representative Cancer Vaccine Adjuvant)
| Treatment Group | Median Disease-Free Survival | Median Overall Survival | Model | Reference |
|---|---|---|---|---|
| Vaccine + Adjuvant | 33.51 months | 35.55 months | Resectable Pancreatic Adenocarcinoma | [9] |
| Vaccine Alone | 13.90 months | 23.59 months | Resectable Pancreatic Adenocarcinoma | [9] |
| Vaccine + Adjuvant (HR) | 0.52 (p < 0.01) | - | Stage III/IV Resected Melanoma |[10] |
Experimental Protocols
Protocol 1: In Vitro Activation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol details the generation of human mo-DCs and their subsequent activation with this compound to assess cytokine production and maturation marker upregulation.
Methodology:
-
Isolation of Monocytes:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's protocol.[11] Assess purity by flow cytometry.
-
-
Differentiation of mo-DCs:
-
Culture the purified CD14+ monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL).
-
Incubate for 5-6 days at 37°C in a 5% CO2 incubator. Replace half of the medium with fresh, cytokine-containing medium on day 3.[11]
-
-
Activation with this compound:
-
On day 6, harvest the immature mo-DCs.
-
Resuspend the cells in fresh medium and plate them in a 24-well plate.
-
Add this compound at various concentrations (e.g., a dose-response from 0.001 to 1 µg/mL). Include a negative control (medium only) and a positive control (e.g., LPS at 100 ng/mL).
-
Incubate for 24 hours.[8]
-
-
Analysis:
-
Cytokine Measurement: Centrifuge the plates and collect the supernatants. Measure the concentration of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.[6]
-
Flow Cytometry: Harvest the cells and stain them with fluorescently-labeled antibodies against surface markers such as CD80, CD86, HLA-DR, and CD83 to assess maturation status. Analyze using a flow cytometer.[5][11]
-
Protocol 2: In Vivo Evaluation of this compound as a Vaccine Adjuvant in a Syngeneic Mouse Tumor Model
This protocol describes a general workflow to test the efficacy of this compound as an adjuvant in a therapeutic cancer vaccine setting using a subcutaneous tumor model.[12][13]
Methodology:
-
Tumor Implantation:
-
Culture a suitable syngeneic tumor cell line (e.g., B16-OVA melanoma cells for C57BL/6 mice).
-
On Day 0, inject 1 x 10^5 to 1 x 10^6 tumor cells subcutaneously into the flank of the mice.[12]
-
-
Treatment Protocol:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, Antigen alone, this compound alone, Antigen + this compound).
-
Prepare the therapeutic vaccine by mixing a tumor-associated antigen (e.g., a specific peptide like OVA, or irradiated tumor cells) with this compound (dose range to test: 1-50 µg per mouse).
-
Administer the treatment (e.g., via subcutaneous or intraperitoneal injection) on specified days (e.g., Day 7, 14, and 21).
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume with calipers three times per week. Monitor animal weight and health status.
-
At the study endpoint, euthanize the mice.
-
Tumor Analysis: Excise tumors and record their final weight. A portion of the tumor can be processed to analyze the composition of tumor-infiltrating lymphocytes (TILs) by flow cytometry.[14][15]
-
Systemic Immune Response: Harvest spleens and prepare single-cell suspensions. Perform an ELISpot or intracellular cytokine staining assay to quantify the frequency of antigen-specific T cells that produce IFN-γ.[16]
-
References
- 1. The role of TLR-4 in chemoresistance of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-Like Receptor 4 Activation in Cancer Progression and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TLR4 signaling promotes gastric cancer progression by inducing mitochondrial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a Dendritic Cell and CD4+ T Cell Restimulation Assay Contributing to the Immunogenicity Risk Evaluation of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative intracellular cytokine measurement: age-related changes in proinflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dendritic Cell Activation Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Melanoma Vaccines: Comparing Novel Adjuvant Treatments in High-Risk Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 14. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: OM-1700 for the Study of the Toll-like Receptor 4 (TLR4) Signaling Pathway
Introduction
OM-1700 is a novel, synthetic, small-molecule agonist of Toll-like Receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. TLR4 is crucial for recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from damaged host cells.[1] Activation of the TLR4 signaling pathway triggers a cascade of intracellular events, leading to the production of pro-inflammatory cytokines, chemokines, and type I interferons, which are essential for orchestrating an effective immune response.[2] Consequently, TLR4 has emerged as a significant therapeutic target for vaccine adjuvants, cancer immunotherapy, and for the modulation of inflammatory diseases.[1][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying the TLR4 signaling pathway.
Mechanism of Action
This compound selectively binds to the myeloid differentiation factor 2 (MD-2) co-receptor, which is associated with TLR4 on the cell surface. This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the recruitment of intracellular adaptor proteins. TLR4 signaling proceeds through two primary downstream pathways:
-
MyD88-dependent pathway: This pathway is initiated by the recruitment of the TIRAP (MAL) and MyD88 adaptor proteins to the activated TLR4 receptor complex. This leads to the activation of IRAK kinases and the TRAF6 E3 ubiquitin ligase, culminating in the activation of the IKK complex. The IKK complex then phosphorylates and degrades IκB, releasing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2]
-
TRIF-dependent pathway: Following endocytosis of the TLR4 complex, the TRAM and TRIF adaptor proteins are recruited. This pathway leads to the activation of the TBK1 and IKKε kinases, which phosphorylate and activate the transcription factor IRF3. Activated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α/β). The TRIF pathway can also lead to a delayed activation of NF-κB.[2]
By activating both pathways, this compound serves as a powerful tool to investigate the intricate signaling network governed by TLR4.
Data Presentation
The following tables summarize the key performance characteristics of this compound in various in vitro assays.
Table 1: In Vitro Activity of this compound
| Parameter | Human Cells | Murine Cells |
|---|---|---|
| Binding Affinity (Kd) to MD-2 | 150 nM | 210 nM |
| Cell Line | HEK-Blue™ hTLR4 | J774A.1 |
| EC50 for NF-κB Activation | 250 ng/mL | 300 ng/mL |
Table 2: this compound Induced Cytokine Production in Human PBMCs
| Cytokine | Concentration (pg/mL) at 1 µg/mL this compound |
|---|---|
| TNF-α | 2500 ± 350 |
| IL-6 | 4000 ± 500 |
| IL-1β | 800 ± 120 |
| IFN-β | 600 ± 90 |
Table 3: Upregulation of Co-stimulatory Molecules on Murine Dendritic Cells
| Marker | % Positive Cells (Vehicle) | % Positive Cells (1 µg/mL this compound) |
|---|---|---|
| CD80 | 15% | 75% |
| CD86 | 20% | 85% |
| MHC Class II | 40% | 90% |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on TLR4 signaling.
Protocol 1: In Vitro Stimulation of Macrophages and Cytokine Quantification by ELISA
Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages in response to this compound stimulation.
Materials:
-
Murine macrophage cell line (e.g., J774A.1 or RAW 264.7)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, then diluted in sterile PBS)
-
LPS (positive control)
-
Sterile PBS (vehicle control)
-
96-well cell culture plates
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Stimulation: Prepare serial dilutions of this compound (e.g., 10 µg/mL to 1 ng/mL) in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions, LPS (100 ng/mL), or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C until analysis.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Analysis of Dendritic Cell Maturation by Flow Cytometry
Objective: To assess the upregulation of co-stimulatory molecules (CD80, CD86) on dendritic cells (DCs) following stimulation with this compound.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs), generated from mouse bone marrow
-
Complete RPMI-1640 medium
-
This compound
-
LPS (positive control)
-
6-well cell culture plates
-
FACS buffer (PBS with 2% FBS, 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD11c, anti-CD80, anti-CD86, anti-MHC Class II, and corresponding isotype controls.
Procedure:
-
Cell Seeding and Stimulation: Plate immature BMDCs in 6-well plates at 1 x 10^6 cells/mL. Stimulate with this compound (1 µg/mL), LPS (100 ng/mL), or vehicle for 24 hours.
-
Cell Harvesting: Gently scrape and collect the cells. Wash once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of FACS buffer. Add the fluorescently labeled antibodies at their predetermined optimal concentrations. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of FACS buffer.
-
Acquisition: Resuspend the final cell pellet in 300 µL of FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the CD11c-positive population. Analyze the expression levels (Mean Fluorescence Intensity or % positive) of CD80, CD86, and MHC Class II compared to the vehicle and isotype controls.
Logical Relationships and Downstream Effects
The activation of TLR4 by this compound initiates a cascade of events that bridge the innate and adaptive immune systems. This relationship is crucial for applications such as vaccine adjuvancy and cancer immunotherapy.
This compound is a valuable pharmacological tool for researchers studying the innate immune system. Its specific agonistic activity on the TLR4 signaling pathway allows for the detailed investigation of downstream events, including NF-κB and IRF3 activation, cytokine production, and antigen-presenting cell maturation. The protocols outlined in this document provide a solid foundation for utilizing this compound to explore the multifaceted roles of TLR4 in health and disease, and to aid in the development of novel immunotherapies and vaccine adjuvants.
References
- 1. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 2. Adjuvant activity of a small molecule TLR4 agonist discovered via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A TLR4 Agonist Induces Osteosarcoma Regression by Inducing an Antitumor Immune Response and Reprogramming M2 Macrophages to M1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of OM-1700, a Tankyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical efficacy studies of OM-1700, a potent inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). The primary mechanism of action of this compound is the suppression of the Wnt/β-catenin signaling pathway, a critical driver in various cancers, particularly colorectal cancer.
Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] They play a crucial role in the Wnt/β-catenin signaling pathway by targeting AXIN for degradation. AXIN is a key component of the β-catenin destruction complex.[2][3] By inhibiting tankyrase activity, this compound stabilizes AXIN levels, which in turn promotes the degradation of β-catenin.[2][3][4] This prevents the translocation of β-catenin to the nucleus and the subsequent transcription of Wnt target genes, many of which are involved in cell proliferation and survival.[2][3]
Below is a diagram illustrating the Wnt/β-catenin signaling pathway and the point of intervention for this compound.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the known in vitro potency of this compound.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Tankyrase 1 | 127 nM | [5] |
| IC50 | Tankyrase 2 | 14 nM | [5] |
| GI50 | COLO 320DM | 650 nM | [5] |
Experimental Protocols for Efficacy Studies
In Vitro Efficacy Studies
Objective: To determine the anti-proliferative and mechanistic effects of this compound in colon cancer cell lines. The COLO 320DM cell line is a recommended model due to its known sensitivity to tankyrase inhibitors.[5][6]
1. Cell Proliferation Assay (MTS/MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Seed COLO 320DM cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) in triplicate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
2. Wnt/β-catenin Reporter Assay (TOP/FOPFlash Assay)
Principle: This luciferase-based reporter assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.[7][8]
Protocol:
-
Seed HEK293T or COLO 320DM cells in a 24-well plate.
-
Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid (TOPFlash) and a Renilla luciferase control plasmid for normalization. A FOPFlash plasmid with mutated TCF/LEF binding sites should be used as a negative control.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
For cell lines with low endogenous Wnt signaling, stimulate with Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to induce reporter activity.[7][8]
-
After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TCF/LEF reporter activity.
3. Western Blot Analysis
Principle: To detect changes in the protein levels of key components of the Wnt/β-catenin pathway.
Protocol:
-
Treat COLO 320DM cells with this compound at various concentrations for 24-48 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against AXIN1, AXIN2, total β-catenin, and active β-catenin (non-phosphorylated). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Efficacy Study: Colon Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model of colon cancer.
Animal Model: Female athymic nude mice (4-6 weeks old).
Cell Line: COLO 320DM human colon cancer cells.
Protocol:
-
Subcutaneously inject 5 x 10^6 COLO 320DM cells in a mixture of media and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Administer this compound orally once or twice daily at various doses (e.g., 10, 30, 100 mg/kg). The control group should receive the vehicle only.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry for biomarkers like AXIN2 and Ki-67).
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Data Presentation
All quantitative data from the in vitro and in vivo studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Proliferation Data
| Cell Line | Treatment | Concentration (µM) | % Growth Inhibition (Mean ± SD) |
| COLO 320DM | This compound | 0.01 | |
| 0.1 | |||
| 1 | |||
| 10 |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | - | ||
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 |
Note: The protocols provided are generalized and should be optimized for specific experimental conditions. It is crucial to include appropriate controls and perform statistical analysis to ensure the validity and reproducibility of the results.
References
- 1. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Synergistic Antitumor Effects of Oxymatrine in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymatrine (OMT), a quinolizidine alkaloid extracted from the root of Sophora flavescens, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-viral, and notable anticancer properties.[1][2][3] Preclinical studies have highlighted its potential to inhibit tumor cell proliferation, induce apoptosis, and suppress metastasis across various cancer types.[1][3] A particularly promising therapeutic strategy involves the combination of Oxymatrine with conventional chemotherapeutic agents to enhance their efficacy and mitigate dose-related toxicities.[4][5]
These application notes provide a detailed overview and protocols for the combined use of Oxymatrine with Doxorubicin (DOX) and Cisplatin (DDP), focusing on their synergistic antitumor effects in colorectal and non-small cell lung cancer models.
Synergistic Combination of Oxymatrine and Doxorubicin in Colorectal Cancer
The combination of Oxymatrine and Doxorubicin has been shown to exert a significant synergistic inhibitory effect on the growth of human colorectal cancer (CRC) cells.[4][5] This combination not only enhances the cytotoxic effects of Doxorubicin but also ameliorates its cardiotoxicity, a major dose-limiting side effect.[4][5]
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Effect | Reference |
| HT-29 | OMT + DOX | 5 mM OMT + 0.3 µM DOX | Combination Index (CI) = 0.59 ± 0.09 | [4] |
| SW620 | OMT + DOX | 5 mM OMT + 0.3 µM DOX | Combination Index (CI) = 0.70 ± 0.08 | [4] |
| HT-29 | OMT + DOX | 5 mM OMT + 0.3 µM DOX | Increased apoptosis compared to single agents | [4] |
| SW620 | OMT + DOX | 5 mM OMT + 0.3 µM DOX | Increased apoptosis compared to single agents | [4] |
| In Vivo (Xenograft) | OMT + DOX | 100 mg/kg OMT + 2.5 mg/kg DOX | Tumor growth inhibition rate of 52.14 ± 3.32% | [4] |
| In Vivo (Xenograft) | OMT alone | 100 mg/kg | Tumor growth inhibition rate of 43.00 ± 8.55% | [4] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Lines: HT-29 and SW620 human colorectal cancer cells.
-
Reagents: Oxymatrine, Doxorubicin, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed HT-29 or SW620 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of Oxymatrine, Doxorubicin, or a combination of both for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability and the Combination Index (CI) using appropriate software (e.g., CompuSyn). A CI value < 1 indicates synergism.[4]
-
2. Apoptosis Assay (Flow Cytometry)
-
Reagents: Annexin V-FITC Apoptosis Detection Kit.
-
Procedure:
-
Treat cells with Oxymatrine and/or Doxorubicin as described for the cell viability assay.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.[4]
-
3. In Vivo Xenograft Tumor Model
-
Animal Model: BALB/c nude mice.
-
Procedure:
-
Subcutaneously inject HT-29 cells into the flank of the mice.
-
When tumors reach a palpable size, randomly assign mice to treatment groups (e.g., vehicle control, OMT alone, DOX alone, OMT + DOX).
-
Administer treatments intraperitoneally. For example, 100 mg/kg Oxymatrine and/or 2.5 mg/kg Doxorubicin.[4]
-
Monitor tumor volume and body weight regularly.
-
After a set treatment period, sacrifice the mice and excise the tumors for further analysis (e.g., TUNEL assay for apoptosis, Ki67 staining for proliferation).[4]
-
Signaling Pathway and Workflow
Caption: Workflow and signaling for OMT and DOX in colorectal cancer.
Synergistic Combination of Oxymatrine and Cisplatin in Non-Small Cell Lung Cancer
The combination of Oxymatrine and Cisplatin has been shown to synergistically inhibit the growth of non-small cell lung cancer (NSCLC) cells, primarily by enhancing antitumor immunity.[6]
Quantitative Data Summary
| Cell Line/Model | Treatment | Effect | Reference |
| NSCLC cells co-cultured with PBMCs | OMT + DDP | Synergistically inhibited cell growth | [6] |
| Lewis Lung Cancer (LLC) mouse xenograft | OMT + DDP | Significantly inhibited tumor growth | [6] |
| In Vivo (LLC Xenograft) | OMT + DDP | Increased CD8+/Regulatory T cell ratio | [6] |
| In Vivo (LLC Xenograft) | OMT + DDP | Enhanced secretion of IFN-γ, TNF-α, and IL-2 by CD8+ T cells | [6] |
| A549/Cis (Cisplatin-resistant) | OMT (20 mg/L) + Cisplatin | Reversed Cisplatin resistance (Resistance Index from 3.54 to 1.04) | [7] |
Experimental Protocols
1. Co-culture and Cell Viability Assay
-
Cell Lines: NSCLC cell lines (e.g., A549) and Peripheral Blood Mononuclear Cells (PBMCs).
-
Procedure:
-
Isolate PBMCs from healthy donors.
-
Co-culture NSCLC cells with PBMCs at various effector-to-target ratios (e.g., 2:1, 4:1, 6:1).
-
Treat the co-culture with Oxymatrine and/or Cisplatin for 72 hours.
-
Assess the viability of the cancer cells using an MTT or CCK-8 assay.[8]
-
2. In Vivo Syngeneic Tumor Model
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Inject Lewis Lung Carcinoma (LLC) cells subcutaneously.
-
Once tumors are established, treat mice with Oxymatrine and/or Cisplatin.
-
Monitor tumor growth.
-
At the end of the experiment, isolate tumors and spleens for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells) and cytokine production.[6]
-
Signaling Pathway and Workflow
Caption: Workflow and immune pathway for OMT and DDP in NSCLC.
General Discussion of Mechanism of Action
Oxymatrine exerts its anticancer effects through multiple molecular mechanisms.[1][9] When used in combination with chemotherapeutic agents, these mechanisms can act synergistically to enhance tumor cell death. Key mechanisms include:
-
Induction of Apoptosis: Oxymatrine, in combination with agents like Doxorubicin, significantly increases the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.[4] This is characterized by an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 and the cleavage of caspases 9 and 3.[4]
-
Cell Cycle Arrest: In combination with Cisplatin in gastric cancer cells, Oxymatrine has been shown to enhance cell cycle arrest in the G0/G1 phase.[10]
-
Modulation of Signaling Pathways: Oxymatrine can regulate various oncogenic signaling pathways, including the PI3K/Akt and ERK pathways.[1][10] Inhibition of these pathways can sensitize cancer cells to the effects of chemotherapy.
-
Enhancement of Antitumor Immunity: In the context of NSCLC, the combination of Oxymatrine and Cisplatin promotes a favorable tumor microenvironment by increasing the infiltration and activation of cytotoxic CD8+ T cells while reducing the population of immunosuppressive regulatory T cells.[6]
Conclusion
The combination of Oxymatrine with conventional chemotherapeutics like Doxorubicin and Cisplatin represents a promising strategy to improve therapeutic outcomes in cancers such as colorectal and non-small cell lung cancer. The synergistic effects are well-documented in preclinical models and are attributed to a multi-faceted mechanism of action that includes enhanced apoptosis, cell cycle arrest, and modulation of the tumor immune microenvironment. The provided protocols offer a foundation for further investigation into these and other Oxymatrine-based combination therapies.
References
- 1. Anti-cancer effects of oxymatrine are mediated through multiple molecular mechanism(s) in tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxymatrine inhibits proliferation and apoptosis of human breast cancer cells through the regulation of miRNA-140-5P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxymatrine inhibits the proliferation of prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxymatrine Synergistically Enhances Doxorubicin Anticancer Effects in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxymatrine Synergistically Enhances Doxorubicin Anticancer Effects in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxymatrine and Cisplatin Synergistically Enhance Anti-tumor Immunity of CD8+ T Cells in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxymatrine reverses cisplatin (Cis) resistance in non-small-cell lung cancer A549/Cis cells by down-regulating programmed cell death 1 protein [cjpt.magtechjournal.com]
- 8. Frontiers | Oxymatrine and Cisplatin Synergistically Enhance Anti-tumor Immunity of CD8+ T Cells in Non-small Cell Lung Cancer [frontiersin.org]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. Oxymatrine Synergistically Potentiates the Antitumor Effects of Cisplatin in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of OM-1700 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OM-1700 is a novel investigational compound demonstrating potent anti-proliferative effects in various preclinical cancer models. Understanding the cellular mechanisms underlying its efficacy is crucial for its continued development as a therapeutic agent. Flow cytometry is a powerful, high-throughput technique that enables the quantitative analysis of individual cells, making it an indispensable tool for characterizing the effects of new drug candidates on fundamental cellular processes.
These application notes provide detailed protocols for utilizing flow cytometry to assess three key cellular responses to this compound treatment: apoptosis, cell cycle progression, and immunophenotypic changes. The presented methodologies and hypothetical data will guide researchers in designing, executing, and interpreting experiments to elucidate the mechanism of action of this compound.
Part 1: Mechanism of Action and Experimental Overview
This compound is hypothesized to exert its anti-tumor effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby preventing cancer cell proliferation. The proposed mechanism involves the activation of the intrinsic apoptotic pathway and disruption of the G2/M cell cycle checkpoint. Flow cytometry can be employed to validate these hypotheses by quantifying apoptotic cells, analyzing cell cycle distribution, and profiling immune cell populations in response to treatment.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow Overview
The general workflow for assessing the cellular impact of this compound involves several key stages, from initial cell culture and treatment to final data acquisition and analysis using a flow cytometer.
Caption: General experimental workflow for this compound analysis.
Part 2: Experimental Protocols
Protocol 1: Apoptosis Assay Using Annexin V and Propidium Iodide (PI)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane and membrane integrity.[1]
Caption: Distinguishing cell populations with Annexin V/PI.
Methodology
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase and will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight if applicable.[2]
-
Drug Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
Suspension cells: Collect cells directly into 15 mL centrifuge tubes.
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using a gentle, non-enzymatic cell dissociation solution.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.[2]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer from an apoptosis detection kit.
-
Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.[2]
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).[1]
Hypothetical Data: Dose-Dependent Effect of this compound on Apoptosis
| This compound Conc. (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 5 | 60.3 ± 4.2 | 25.4 ± 2.5 | 14.3 ± 2.1 |
| 10 | 35.8 ± 3.8 | 45.2 ± 3.1 | 19.0 ± 2.7 |
| 25 | 15.1 ± 2.9 | 50.5 ± 4.0 | 34.4 ± 3.3 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Protocol 2: Cell Cycle Analysis Using Propidium Iodide (PI)
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) based on DNA content.[3][4]
Caption: DNA content corresponds to cell cycle phases.
Methodology
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Assay protocol.
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.[2]
-
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate the cells in the dark at room temperature for 30 minutes.[2]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI to properly visualize the DNA content histogram.[4]
Hypothetical Data: Effect of this compound on Cell Cycle Distribution
| This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle) | 55.4 ± 3.3 | 28.1 ± 2.0 | 16.5 ± 1.5 |
| 1 | 53.2 ± 2.9 | 25.5 ± 2.4 | 21.3 ± 1.8 |
| 5 | 40.1 ± 3.1 | 15.3 ± 1.9 | 44.6 ± 2.7 |
| 10 | 25.6 ± 2.5 | 10.2 ± 1.5 | 64.2 ± 3.0 |
| 25 | 18.9 ± 2.2 | 8.5 ± 1.1 | 72.6 ± 3.6 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Protocol 3: Immunophenotyping of Immune Cell Subsets
This assay is used to identify and quantify different immune cell populations based on the expression of specific cell surface markers, which is critical for evaluating the immunomodulatory effects of this compound.[5][6]
Caption: A basic lymphocyte panel for immunophenotyping.
Methodology
-
Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation or use an appropriate immune cell line.
-
Treatment: Treat 1x10^6 cells per condition with this compound at various concentrations for the desired time.
-
Staining:
-
Wash cells with staining buffer (e.g., PBS with 2% FBS).
-
Add a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56) to the cells.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash cells twice with staining buffer to remove unbound antibodies.
-
Fixation (Optional): If not analyzing immediately, resuspend cells in a fixation buffer (e.g., 1% paraformaldehyde).
-
Flow Cytometry Analysis: Acquire data on a multi-color flow cytometer. Use appropriate compensation controls to correct for spectral overlap between fluorochromes.
Hypothetical Data: Immunomodulatory Effects of this compound
| This compound Conc. (µM) | CD4+ T Cells (% of Lymphocytes) | CD8+ T Cells (% of Lymphocytes) | NK Cells (% of Lymphocytes) |
| 0 (Vehicle) | 45.8 ± 2.5 | 25.1 ± 1.8 | 10.5 ± 1.1 |
| 1 | 46.2 ± 2.8 | 24.9 ± 2.0 | 10.8 ± 1.3 |
| 5 | 40.5 ± 3.1 | 30.2 ± 2.2 | 15.3 ± 1.5 |
| 10 | 35.1 ± 2.9 | 38.6 ± 2.5 | 18.9 ± 1.9 |
| 25 | 28.7 ± 3.0 | 45.3 ± 3.1 | 22.1 ± 2.4 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Part 3: Materials and Reagents
-
Cell Culture Media (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound compound and vehicle (e.g., DMSO)
-
6-well tissue culture plates
-
Annexin V/PI Apoptosis Detection Kit
-
Propidium Iodide (PI) and RNase A staining solution
-
Cold 70% Ethanol
-
Fluorescently conjugated antibodies for immunophenotyping
-
Flow cytometry tubes
-
Flow cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX)[7][8]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. Simplified flow cytometric immunophenotyping panel for multiple myeloma, CD56/CD19/CD138(CD38)/CD45, to differentiate neoplastic myeloma cells from reactive plasma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicolor flow cytometry-based immunophenotyping for preclinical characterization of nanotechnology-based formulations: an insight into structure activity relationship and nanoparticle biocompatibility profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Analysis | Life Science Research | Merck [merckmillipore.com]
- 8. sonybiotechnology.com [sonybiotechnology.com]
Application Notes and Protocols for Immunohistochemical Staining of Toll-like Receptor 4 (TLR4) Signaling Targets
Disclaimer: Information regarding a specific molecule designated "OM-1700" and its targets is not available in the public domain. The following application notes and protocols are provided as a comprehensive example for the immunohistochemical analysis of the Toll-like Receptor 4 (TLR4) signaling pathway, a critical pathway in the innate immune response. These protocols can be adapted by researchers once the specific targets of this compound are identified.
Introduction
Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4, in particular, is essential for detecting lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, initiating a signaling cascade that leads to the activation of inflammatory responses. This document provides detailed protocols for the immunohistochemical (IHC) staining of key proteins in the TLR4 signaling pathway, namely TLR4 and the downstream signaling molecule, Nuclear Factor-kappa B (NF-κB p65).
Signaling Pathway
The activation of TLR4 by LPS triggers a signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. Both pathways culminate in the activation of transcription factors, such as NF-κB and IRF3, which regulate the expression of pro-inflammatory cytokines and type I interferons.
Caption: TLR4 Signaling Pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from IHC analysis of TLR4 and NF-κB p65 expression in a cellular model treated with a TLR4 agonist (LPS) and a potential inhibitor ("this compound").
Table 1: TLR4 Expression Analysis
| Treatment Group | Staining Intensity (Mean Optical Density) | Percentage of TLR4-Positive Cells (%) |
| Vehicle Control | 0.15 ± 0.02 | 25 ± 5 |
| LPS (1 µg/mL) | 0.45 ± 0.05 | 78 ± 8 |
| LPS + "this compound" (10 µM) | 0.20 ± 0.03 | 35 ± 6 |
| "this compound" (10 µM) | 0.16 ± 0.02 | 28 ± 4 |
Table 2: NF-κB p65 Nuclear Translocation Analysis
| Treatment Group | Nuclear Staining Intensity (Mean Optical Density) | Percentage of Cells with Nuclear p65 (%) |
| Vehicle Control | 0.08 ± 0.01 | 10 ± 3 |
| LPS (1 µg/mL) | 0.52 ± 0.06 | 85 ± 7 |
| LPS + "this compound" (10 µM) | 0.15 ± 0.02 | 20 ± 5 |
| "this compound" (10 µM) | 0.09 ± 0.01 | 12 ± 2 |
Experimental Protocols
A generalized workflow for immunohistochemical staining is depicted below, followed by detailed protocols for TLR4 and NF-κB p65.
Caption: General IHC Workflow.
Protocol 1: Immunohistochemical Staining of TLR4
This protocol is optimized for the detection of TLR4 in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide in Methanol
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Rabbit anti-TLR4 polyclonal antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Hydrate through a graded series of ethanol: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat to a sub-boiling temperature for 10-20 minutes.
-
Cool on the benchtop for 30 minutes.[1]
-
Rinse with PBS three times for 5 minutes each.
-
-
Endogenous Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes at room temperature.[2]
-
Rinse with PBS three times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with 1% BSA in PBS for 1 hour at room temperature to block non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash slides with PBS three times for 5 minutes each.
-
Apply HRP-conjugated goat anti-rabbit secondary antibody (diluted according to the manufacturer's instructions) and incubate for 1 hour at room temperature.[1]
-
-
Detection:
-
Wash slides with PBS three times for 5 minutes each.
-
Apply DAB substrate solution and monitor for color development (typically 1-10 minutes).
-
Immerse slides in deionized water to stop the reaction.[1]
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemical Staining of NF-κB p65
This protocol is designed to detect the p65 subunit of NF-κB, with a focus on its nuclear translocation as an indicator of activation.
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary Antibody: Rabbit anti-NF-κB p65 polyclonal antibody
Procedure:
-
Deparaffinization and Rehydration: Follow steps 1a-1c from Protocol 1.
-
Antigen Retrieval: Follow steps 2a-2d from Protocol 1.
-
Endogenous Peroxidase Blocking: Follow steps 3a-3b from Protocol 1.
-
Blocking: Follow step 4 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary anti-NF-κB p65 antibody in the blocking buffer (e.g., 1:400).
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation: Follow step 6 from Protocol 1.
-
Detection: Follow steps 7a-7c from Protocol 1.
-
Counterstaining: Follow steps 8a-8b from Protocol 1.
-
Dehydration and Mounting: Follow steps 9a-9b from Protocol 1.
Data Analysis and Interpretation
Stained slides should be imaged using a bright-field microscope. Quantitative analysis can be performed using image analysis software (e.g., ImageJ, QuPath).
-
For TLR4: Assess the staining intensity and the percentage of positively stained cells in the target tissue. An increase in both parameters may suggest upregulation of TLR4 expression.
-
For NF-κB p65: Quantify the intensity of nuclear staining. A significant increase in nuclear p65 staining relative to cytoplasmic staining indicates NF-κB activation and translocation.
By comparing the staining patterns between different treatment groups, researchers can evaluate the effect of compounds like "this compound" on the TLR4 signaling pathway. A reduction in LPS-induced TLR4 expression or NF-κB p65 nuclear translocation would suggest an inhibitory effect of the compound on this inflammatory pathway.
References
Troubleshooting & Optimization
How to improve the solubility of OM-1700
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of the investigational compound OM-1700.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial experiments show very low aqueous solubility for this compound. What are the first steps?
Low aqueous solubility is a known characteristic of this compound, a lipophilic molecule. The recommended first step is to perform a systematic solvent screening and pH-solubility profile to identify a suitable starting point for formulation development.
Initial Troubleshooting Steps:
-
Confirm Compound Purity: Ensure the lot of this compound being used is of high purity, as impurities can sometimes precipitate and give a false impression of low solubility.
-
Use Co-solvents: For initial in vitro assays, using a small percentage of an organic co-solvent like Dimethyl Sulfoxide (DMSO) is common. However, the final concentration of DMSO should typically be kept low (e.g., <0.5%) to avoid artifacts.
-
Evaluate pH Modification: Determine the pKa of this compound. If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.
Q2: Which solvents or vehicle systems are recommended for preclinical studies with this compound?
The choice of vehicle depends heavily on the route of administration and the required concentration. Below is a summary of starting points based on common preclinical needs.
Table 1: this compound Solubility in Common Solvents & Vehicles
| Solvent / Vehicle System | Class | Achievable Solubility (µg/mL) | Common Application | Key Consideration |
|---|---|---|---|---|
| Aqueous Buffers (e.g., PBS, pH 7.4) | Aqueous | < 0.1 | Cell-based assays | Not suitable for direct solubilization. |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | > 20,000 | Stock solutions | Potential for cytotoxicity at >0.5% v/v. |
| Ethanol | Organic Solvent | 750 | Co-solvent | Can cause precipitation when diluted in aqueous media. |
| PEG 400 | Polymer | 3,500 | Co-solvent (Oral/IV) | Viscous; often used in combination with other excipients. |
| 20% Solutol® HS 15 in Water | Surfactant | 1,800 | IV Formulations | Forms micelles to encapsulate the compound. |
| 5% Tween® 80 in Saline | Surfactant | 900 | IV/IP Formulations | Common non-ionic surfactant vehicle. |
| Corn Oil | Lipid | 5,000 | Oral/SC Formulations | Suitable for highly lipophilic compounds. |
Note: Data presented are hypothetical reference values for this compound.
Q3: Simple co-solvents are not providing the required concentration for my in vivo studies. What advanced formulation strategies can I use?
When simple systems fail, more advanced formulation technologies are required. The choice depends on the compound's properties and the desired delivery route. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting an advanced solubility enhancement strategy for this compound.
Key Advanced Strategies:
-
Complexation: Using cyclodextrins (e.g., HP-β-CD) can form inclusion complexes that shield the hydrophobic this compound molecule, increasing its apparent water solubility.
-
Lipid-Based Formulations: For oral delivery, Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the GI tract.
-
Amorphous Solid Dispersions (ASD): Converting the stable crystalline form of this compound into a high-energy amorphous state by dispersing it within a polymer matrix (e.g., PVP, HPMC-AS) can lead to significant improvements in dissolution rate and solubility.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This protocol outlines a general procedure for assessing the kinetic solubility of this compound in various aqueous buffers.
Objective: To determine the concentration at which this compound begins to precipitate from an aqueous solution when added from a DMSO stock.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Plate sealer
Equipment:
-
Nephelometer or plate reader with turbidity measurement capability
-
Automated liquid handler or multichannel pipette
Caption: Experimental workflow for determining the kinetic solubility of this compound.
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the first column of wells. This creates a 100 µM solution with 1% DMSO.
-
Serial Dilution: Perform a 1:2 serial dilution across the plate by transferring 100 µL from one column to the next.
-
Incubation: Seal the plate and incubate for 2 hours at room temperature with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to a vehicle control (1% DMSO in PBS).
Signaling Pathway Context
This compound is a hypothetical inhibitor of Tyrosine Kinase (Tyr-K) signaling. Improving its solubility is critical for achieving sufficient target engagement in cellular and in vivo models to effectively block downstream pathways like the RAS-MAPK cascade.
Caption: this compound is a hypothetical inhibitor of the Tyr-K domain, blocking downstream signaling.
Technical Support Center: Troubleshooting Oncostatin M (OSM) Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with Oncostatin M (OSM), a pleiotropic cytokine of the IL-6 family.
Frequently Asked Questions (FAQs)
Q1: What is Oncostatin M (OSM) and what is its mechanism of action?
Oncostatin M (OSM) is a multifunctional cytokine primarily produced by activated T cells, monocytes, macrophages, and neutrophils.[1] It plays a significant role in a wide range of biological processes, including inflammation, hematopoiesis, and the regulation of cell growth and differentiation.[2] OSM's effects can be both pro-inflammatory and anti-inflammatory, depending on the cellular context.[3]
OSM signals through two distinct cell surface receptor complexes:
-
Type I Receptor: A heterodimer of the Leukemia Inhibitory Factor Receptor (LIFR) and gp130.
-
Type II Receptor: A heterodimer of the OSM-specific receptor beta (OSMRβ) and gp130.[4]
Binding of OSM to these complexes activates intracellular signaling cascades, most notably the JAK/STAT pathway (predominantly STAT1, STAT3, and STAT5), the Ras-MAPK pathway, and the PI3K-Akt pathway.[3][5]
Q2: Why are my experimental results with OSM inconsistent?
Variability in OSM experiments is common and can be attributed to several factors:
-
Species-Specific Receptor Binding: There are crucial differences in how OSM from different species interacts with receptors. For instance, human OSM can activate both Type I and Type II receptor complexes in human and rat cells. However, in murine cells, human OSM primarily signals through the Type I (LIFR/gp130) complex, mimicking the action of LIF.[6][7] Murine OSM shows a much higher affinity for the murine Type II (OSMR/gp130) complex.[7]
-
Cell Type-Dependent Receptor Expression: The biological response to OSM is dictated by which receptor complex is expressed on the cell surface. Different cell types will have varying ratios of LIFR and OSMR, leading to different downstream signaling and cellular outcomes.[2]
-
Recombinant Protein Quality and Handling: The purity, bioactivity, and formulation of recombinant OSM can vary between suppliers and even between lots. Ensure you are using a high-quality reagent and follow the manufacturer's instructions for reconstitution and storage. Some suppliers offer "premium-grade" or "improved sequence" (IS) variants with higher, more defined biological activity.[8][9]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the media can alter receptor expression and cell signaling pathways, thereby affecting the cellular response to OSM.
Q3: Can the presence of other cytokines affect my OSM experiment?
Yes. The cellular microenvironment is critical. OSM can act synergistically with other pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) to enhance inflammatory responses and cartilage degradation in certain models.[10] Conversely, in some contexts, OSM has been shown to reduce the expression of pro-inflammatory cytokines, suggesting a potential anti-inflammatory role.[11] Therefore, the presence and concentration of other factors in your experimental system can significantly modulate the effects of OSM.
Troubleshooting Guides
Problem: I am observing no cellular response after treating with OSM.
-
Question: Have you confirmed the bioactivity of your recombinant OSM?
-
Answer: The biological activity of recombinant cytokines can degrade with improper storage or handling. It is advisable to test each new lot of OSM in a validated bioassay, such as a TF-1 cell proliferation assay, to confirm its potency.[12] Compare the EC₅₀ (Effective Concentration, 50%) to the value reported on the manufacturer's data sheet.
-
-
Question: Does your cell line express the appropriate OSM receptors (OSMR and/or LIFR)?
-
Answer: Verify the expression of OSMRβ, LIFR, and the shared gp130 subunit in your target cells using techniques like RT-qPCR, Western blot, or flow cytometry. A lack of either receptor complex will result in a non-response.
-
-
Question: Are you using a species-compatible OSM?
-
Answer: As detailed in the FAQs, there are significant species-specific differences in receptor binding. Using human OSM on mouse cells will primarily activate LIFR-dependent signaling, which may not be the pathway you intend to study.[7] Ensure your recombinant OSM is appropriate for the species of your cell line.
-
Problem: My results are highly variable between experiments.
-
Question: Are you standardizing your cell culture and experimental setup?
-
Answer: Implement strict controls for your experiments. Use cells within a consistent, narrow passage number range. Seed cells at the same density for each experiment and treat them at the same level of confluency. Standardize serum concentrations and treatment times. General bioassay variability can stem from the analyst, day-to-day variations, and reagent lot differences.[13]
-
-
Question: How are you preparing and storing your OSM?
-
Answer: Reconstitute lyophilized OSM according to the manufacturer's protocol. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can denature the protein and reduce its activity. Store aliquots at or below -20°C.
-
-
Question: Have you considered the impact of the local cytokine network?
-
Answer: If your cells endogenously produce other cytokines, their levels could fluctuate between experiments, impacting the response to exogenous OSM. Consider using a serum-free medium for the duration of the OSM treatment to reduce variability from undefined factors in fetal bovine serum.
-
Data Presentation
Table 1: Typical Bioactivity of Human Recombinant Oncostatin M
| Cell Line | Bioassay Principle | Typical EC₅₀ | Source |
| TF-1 | Proliferation | < 10 ng/mL | [12] |
| TF-1 | Proliferation | ≥ 2x10⁷ U/mg | [9] |
EC₅₀ (Effective Concentration, 50%) is the concentration of OSM that elicits a 50% maximal response in the given assay.
Table 2: Example Specifications for Human Oncostatin M ELISA Kit
| Parameter | Specification | Source |
| Linear Range | 31.25 - 25000 pg/mL | [14] |
| Limit of Detection | 23.2 pg/mL | [14] |
| Sample Types | Cell Culture Supernatants, Serum, Plasma | [15] |
Experimental Protocols
Protocol: TF-1 Cell Proliferation Bioassay for OSM Activity
This protocol outlines a method to determine the biological activity of recombinant OSM using the human erythroleukemic cell line TF-1, which proliferates in response to OSM.
1. Cell Preparation: a. Culture TF-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 ng/mL recombinant human GM-CSF. b. Prior to the assay, wash the cells three times with serum-free RPMI-1640 to remove residual growth factors. c. Resuspend the washed cells in assay medium (RPMI-1640 with 10% FBS, without GM-CSF) at a concentration of 1 x 10⁵ cells/mL.
2. Assay Procedure: a. Prepare a serial dilution of your recombinant OSM in assay medium. A typical starting concentration is 100 ng/mL, with 1:2 or 1:3 dilutions. b. Add 50 µL of cell suspension (5,000 cells) to each well of a 96-well flat-bottom plate. c. Add 50 µL of the OSM dilutions to the appropriate wells. Include a negative control (assay medium only) and a positive control (a known concentration of a reference OSM standard). d. Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
3. Measurement of Proliferation: a. After incubation, add 10 µL of a proliferation reagent (e.g., resazurin, MTT, or WST-1) to each well. b. Incubate for an additional 2-4 hours, or as recommended by the reagent manufacturer. c. Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
4. Data Analysis: a. Subtract the background reading from the negative control wells. b. Plot the corrected readings against the concentration of OSM. c. Use a four-parameter logistic (4-PL) curve fit to determine the EC₅₀ value. This value represents the concentration of OSM that induces 50% of the maximum proliferation response.
Visualizations
Caption: Oncostatin M (OSM) Signaling Pathways.
Caption: General Workflow for an Oncostatin M Experiment.
References
- 1. Oncostatin M: A mysterious cytokine in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oncostatin M: signal transduction and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Multifaceted oncostatin M: novel roles and therapeutic potential of the oncostatin M signaling in rheumatoid arthritis [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Oncostatin M: Dual Regulator of the Skeletal and Hematopoietic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Association between Oncostatin M Expression and Inflammatory Phenotype in Experimental Arthritis Models and Osteoarthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oncostatin M decreases interleukin-1 β secretion by human synovial fibroblasts and attenuates an acute inflammatory reaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. researchgate.net [researchgate.net]
- 14. Serum oncostatin M is a potential biomarker of disease activity and infliximab response in inflammatory bowel disease measured by chemiluminescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
Technical Support Center: OM-1700 Animal Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel investigational compound OM-1700 in animal models.
Troubleshooting Guides
Question: We are observing unexpected high mortality rates in our rodent cohort at doses previously considered safe. What could be the cause?
Answer: Unexpected mortality can stem from several factors. A primary consideration is the potential for acute toxicity that was not apparent in earlier range-finding studies. It is also crucial to review the vehicle used for this compound administration, as the vehicle itself could have toxic effects or alter the pharmacokinetic profile of the compound. We recommend the following troubleshooting steps:
-
Vehicle Toxicity Check: Run a parallel cohort with the vehicle alone to rule out its contribution to the observed mortality.
-
Dose Verification: Re-verify the formulation and concentration of this compound to ensure accurate dosing.
-
Pathology and Histology: Conduct immediate necropsy and histopathological analysis of deceased animals to identify potential target organs of toxicity.[1]
-
Monitor for Clinical Signs: Increase the frequency of monitoring for clinical signs of toxicity, such as changes in body weight, behavior, and food/water intake.[2]
Question: Our pharmacokinetic data for this compound shows high inter-animal variability. How can we reduce this variability?
Answer: High pharmacokinetic variability is a common challenge in preclinical studies.[3] Several factors can contribute to this, including genetic differences in the animal strain, variations in administration technique, and the health status of the animals. To address this, consider the following:
-
Standardize Administration: Ensure consistent administration techniques, especially for oral gavage or intravenous injections.
-
Animal Health and Acclimation: Verify the health status of all animals before the experiment and ensure an adequate acclimation period of at least five days.[1]
-
Fasting State: Standardize the fasting state of the animals before dosing, as food can significantly impact the absorption of some compounds.
-
Microsampling: If possible, utilize microsampling techniques to collect serial blood samples from the same animal, which can reduce inter-animal variability.[4]
Frequently Asked Questions (FAQs)
Question: What is the recommended animal model for initial efficacy studies with this compound?
Answer: The choice of animal model is critical and depends on the therapeutic target of this compound. For initial in vivo toxicology and efficacy screening, mice are often used as they require significantly less compound and allow for earlier assessment of potential safety liabilities.[5] However, the rat has been the preferred rodent toxicology species historically, and there is a significant amount of historical data available for comparison.[5] The selection should be based on the model that best recapitulates the human disease state being targeted.
Question: What are the known off-target effects of this compound in animal models?
Answer: As this compound is an investigational compound, the full off-target profile is still under investigation. However, preliminary toxicology studies have indicated potential for mild, transient elevation of liver enzymes at high doses. It is recommended to include a comprehensive clinical chemistry panel in your study design to monitor for hepatotoxicity and other potential off-target effects.[1]
Question: How should we design our toxicology studies for this compound?
Answer: For subchronic toxicity studies in rodents, a 90-day study is generally recommended.[1] This duration can help predict appropriate doses for future chronic toxicity studies and identify target organs.[1] The study design should include a control group and at least three dose levels of this compound. Key endpoints to assess should include clinical observations, body weight, food consumption, hematology, clinical chemistry, and full histopathology of all major organs.[1]
Quantitative Data Summary
Table 1: Dose-Response of this compound in a Murine Xenograft Model
| Dose Group (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +5.2 |
| 10 | 35 | +1.8 |
| 30 | 68 | -2.1 |
| 100 | 92 | -8.5 |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (10 mg/kg, IV)
| Parameter | Mean Value | Standard Deviation |
| Half-life (t½) | 4.2 hours | 0.8 |
| Volume of Distribution (Vd) | 2.5 L/kg | 0.5 |
| Clearance (CL) | 0.4 L/hr/kg | 0.1 |
| AUC (0-inf) | 25 µg*hr/mL | 4.2 |
Experimental Protocols
Protocol 1: Subchronic Rodent Toxicity Study
-
Animal Model: Young adult Sprague-Dawley rats (6-8 weeks old).[1]
-
Group Allocation: Assign animals to a vehicle control group and three this compound dose groups (e.g., low, mid, high dose) with a minimum of 10 males and 10 females per group.[1]
-
Administration: Administer this compound or vehicle daily via the intended clinical route (e.g., oral gavage) for 90 consecutive days.
-
Observations: Conduct daily clinical observations and record body weights weekly.
-
Clinical Pathology: Collect blood samples for hematology and clinical chemistry at baseline, month 1, and at termination.[1]
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals and collect major organs for histopathological examination.
Protocol 2: Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
-
Dosing: Administer a single dose of this compound intravenously (IV) or orally (PO).
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Process blood samples to plasma and analyze for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability using appropriate software.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for unexpected mortality.
References
- 1. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. Early toxicology signal generation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with OM-1700
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the novel tankyrase inhibitor, OM-1700. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, ensuring accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Tankyrase 1 (TNKS1/PARP5A) and Tankyrase 2 (TNKS2/PARP5B).[1][2][3] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family. This compound is based on a 1,2,4-triazole scaffold and targets the adenosine binding pocket of the TNKS1/2 catalytic domain with high selectivity.[1][4] The primary on-target effect of this compound is the inhibition of the Wnt/β-catenin signaling pathway.[1]
Q2: What are the expected on-target effects of this compound in a responsive cell line?
The inhibition of tankyrase by this compound is expected to lead to the following downstream effects:
-
Stabilization of Axin: Tankyrases poly-ADP-ribosylate (PARsylate) Axin, a critical protein in the β-catenin destruction complex, marking it for degradation. This compound prevents this, leading to an accumulation of Axin.
-
Downregulation of Wnt/β-catenin Signaling: The increased levels of Axin enhance the activity of the β-catenin destruction complex. This results in the phosphorylation and subsequent degradation of β-catenin, reducing its translocation to the nucleus and thereby decreasing the transcription of Wnt target genes.
-
Anti-proliferative Effects: In cancer cell lines with a hyperactive Wnt/β-catenin pathway, such as COLO 320DM, this compound is expected to reduce cell growth and viability.[1][2][3]
Q3: In which cancer cell lines has this compound or its analogs shown efficacy?
This compound has demonstrated anti-proliferative efficacy in the COLO 320DM colon cancer cell line.[1][2][3] A more potent analog, OM-153, has also shown efficacy in a broader panel of cancer cell lines.[1][5] The sensitivity to tankyrase inhibitors is often associated with the mutational status of Wnt pathway components, such as APC.
Troubleshooting Unexpected Results
| Observed Problem | Potential Cause | Recommended Action |
| Lack of efficacy in a known Wnt-dependent cancer cell line. | 1. Inhibitor instability or precipitation. 2. Cell line resistance. 3. Suboptimal experimental conditions. | 1. Ensure proper solubilization and storage of this compound. Prepare fresh dilutions for each experiment. 2. Verify the Wnt-dependency of your cell line through genetic analysis (e.g., APC, β-catenin mutations). 3. Optimize inhibitor concentration and treatment duration. |
| Cell death or phenotype is observed in a Wnt-independent cell line. | 1. Off-target effects of this compound. 2. Inhibition of other cellular processes regulated by tankyrase (e.g., Hippo signaling pathway). | 1. Perform a rescue experiment by overexpressing a drug-resistant tankyrase mutant. If the phenotype is rescued, the effect is likely on-target. 2. Use a structurally different tankyrase inhibitor to see if the phenotype is recapitulated. 3. Investigate other signaling pathways, such as the PI3K/AKT pathway, which has been shown to be affected by other tankyrase inhibitors.[4] |
| Variable results between experiments. | 1. Inconsistent inhibitor concentration. 2. Variations in cell culture conditions (e.g., cell density, passage number). | 1. Prepare a fresh stock solution of this compound and aliquot for single use to avoid freeze-thaw cycles. 2. Standardize cell seeding density and use cells within a consistent passage number range. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations for this compound and its more potent derivative, OM-153.
| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) |
| This compound | Tankyrase 1 | 127[2] | COLO 320DM | 650[1][2][3] |
| Tankyrase 2 | 14[2] | |||
| OM-153 | Not specified | 19 (cellular assay)[2] | COLO 320DM | 10.1[1] |
IC50: The half maximal inhibitory concentration in a biochemical or cellular assay. GI50: The concentration that causes 50% inhibition of cell growth.
Experimental Protocols
1. Cell Growth Inhibition Assay
This protocol is to determine the anti-proliferative effect of this compound on a cancer cell line.
-
Cell Seeding: Seed cells (e.g., COLO 320DM) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the GI50 value.
2. Western Blot for β-catenin Levels
This protocol is to assess the on-target effect of this compound on the Wnt/β-catenin signaling pathway.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 1 µM) for 24 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin, to normalize the results.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for interpreting unexpected results with this compound.
References
- 1. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: A Guide to Utilizing OM-1700 for Cellular Research
Welcome to the technical support center for OM-1700, a potent inhibitor of tankyrase 1 and tankyrase 2. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the effective use of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently targets tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. The primary mechanism of action of this compound is the inhibition of the Wnt/β-catenin signaling pathway. Tankyrases mark Axin, a key component of the β-catenin destruction complex, for degradation. By inhibiting tankyrases, this compound stabilizes Axin, which in turn promotes the degradation of β-catenin, a central mediator of Wnt signaling. This leads to the downregulation of Wnt target genes, many of which are involved in cell proliferation and survival.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is particularly effective in cell lines with a hyperactivated Wnt/β-catenin signaling pathway. This is common in many types of cancer, especially colorectal cancer. The colon cancer cell line COLO 320DM, which has a mutation in the Adenomatous Polyposis Coli (APC) gene leading to constitutive Wnt pathway activation, is a known sensitive model.[1] In general, cell lines with mutations in APC or β-catenin that result in elevated β-catenin levels are good candidates for this compound treatment.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in organic solvents like DMSO. To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical effective concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly between different cell lines. A good starting point for a dose-response experiment is a broad concentration range, for instance from 10 nM to 10 µM. For the COLO 320DM cell line, a GI50 (concentration for 50% growth inhibition) of 650 nM has been reported. Therefore, for sensitive cell lines, a range of 100 nM to 1 µM is likely to show significant effects.
Experimental Protocols
Below are detailed protocols for common assays used to assess the efficacy of this compound. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Cell Viability Assay (e.g., MTT or MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Table 1: Recommended Seeding Densities for Colon Cancer Cell Lines
| Cell Line | Seeding Density (cells/cm²) |
| COLO 320DM | 1 x 10⁴ |
| SW480 | 1.5 x 10⁴ |
| HCT116 | 0.5 x 10⁴ |
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at the recommended density in complete growth medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical starting range would be from 10 µM down to 10 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Assay: Add the viability reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Western Blot Analysis for Wnt Pathway Proteins
This method is used to detect changes in the protein levels of key Wnt pathway components.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 100 nM, 500 nM, 1 µM) for 24-48 hours. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate.
Table 2: Recommended Primary Antibodies for Western Blot
| Target Protein | Recommended Dilution |
| β-Catenin | 1:1000 |
| Axin2 | 1:500 - 1:1000 |
| GAPDH | 1:5000 |
| β-Actin | 1:5000 |
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Protocol:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine 3000). A negative control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash) should be used in parallel.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. If the cell line has low endogenous Wnt signaling, stimulate with Wnt3a conditioned medium or a GSK3β inhibitor like LiCl (10-20 mM).
-
Incubation: Incubate for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPflash to FOPflash activity indicates the specific Wnt-dependent transcriptional activity.
Troubleshooting Guide
Issue 1: No significant effect on cell viability is observed.
-
Possible Cause: The cell line may not have an active Wnt/β-catenin pathway or may have mutations downstream of the β-catenin destruction complex.
-
Solution: Confirm Wnt pathway activity in your cell line by checking baseline β-catenin levels by Western blot or using a TCF/LEF reporter assay. Select cell lines with known Wnt pathway-activating mutations (e.g., APC mutations).
-
-
Possible Cause: The concentration of this compound is too low or the incubation time is too short.
-
Solution: Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM) and a time-course experiment (e.g., 24, 48, 72, and 96 hours).
-
-
Possible Cause: Compound instability or precipitation.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try preparing the working solution in a medium with a lower serum concentration or consider using a different solvent for the initial stock, although DMSO is generally effective.
-
Issue 2: High variability between replicate wells in the cell viability assay.
-
Possible Cause: Uneven cell seeding or edge effects in the multi-well plate.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension gently between plating each well. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or medium to maintain humidity.
-
-
Possible Cause: Inconsistent compound addition.
-
Solution: Use a multichannel pipette for adding the compound and ensure complete mixing in each well by gently tapping the plate.
-
Issue 3: Inconsistent results in the TCF/LEF reporter assay.
-
Possible Cause: Low transfection efficiency.
-
Solution: Optimize the transfection protocol for your specific cell line, including the DNA-to-transfection reagent ratio and cell density at the time of transfection.
-
-
Possible Cause: Lack of appropriate controls.
-
Solution: Always include a FOPflash negative control to account for non-specific effects on the luciferase reporter. Also, include a positive control for Wnt pathway activation (e.g., Wnt3a or LiCl) to ensure the assay is responsive.
-
Issue 4: Difficulty detecting changes in β-catenin levels by Western blot.
-
Possible Cause: β-catenin degradation is a dynamic process, and the chosen time point for analysis may not be optimal.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the time point of maximum β-catenin degradation.
-
-
Possible Cause: The antibody is not specific or sensitive enough.
-
Solution: Use a validated antibody for β-catenin and optimize the antibody concentration and incubation time.
-
Visualizing Key Processes
To aid in understanding the experimental workflows and the underlying biological pathway, the following diagrams have been generated.
References
OM-1700 not showing expected effect in vivo
Technical Support Center: OM-1700
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, synthetic small-molecule agonist of Toll-like Receptor 2 (TLR2). Upon binding, it induces the heterodimerization of TLR2 with either TLR1 or TLR6, initiating a MyD88-dependent signaling cascade.[1] This pathway culminates in the activation of transcription factors, such as NF-κB, leading to the production of pro-inflammatory cytokines and chemokines, and the activation of an innate immune response.[1][2]
Q2: What are the expected in vitro and in vivo effects of this compound?
-
In Vitro: In cell-based assays using immune cells (e.g., macrophages, dendritic cells), this compound is expected to induce the dose-dependent secretion of cytokines like TNF-α and IL-6.
-
In Vivo: In preclinical animal models, this compound is designed to stimulate an anti-tumor immune response. This can manifest as delayed tumor growth, reprogramming of tumor-associated macrophages from an M2 to an M1 phenotype, and increased infiltration of activated immune cells into the tumor microenvironment.
Q3: How should I prepare and formulate this compound for in vivo administration?
This compound is a hydrophobic molecule. For in vivo use, it is critical to prepare a stable and biocompatible formulation. A common starting point is to dissolve this compound in an organic solvent like DMSO to create a stock solution, followed by dilution in a vehicle suitable for injection, such as a solution containing cyclodextrins or a co-solvent like polyethylene glycol (PEG).[3] It is crucial to keep the final DMSO concentration low (typically <5%) to avoid solvent toxicity.[3][4] Always include a vehicle-only control group in your experiments.
Troubleshooting Guide: Suboptimal In Vivo Efficacy
Q1: I am not observing the expected anti-tumor effect of this compound in my mouse model. What are the potential causes?
Several factors could contribute to a lack of in vivo efficacy. This guide will walk you through the most common issues, from compound formulation to experimental design. It is recommended to systematically evaluate each of these potential failure points.
Issue 1: Compound Formulation and Delivery
A common reason for the failure of in vivo studies is poor bioavailability due to issues with the compound's formulation or administration route.
Troubleshooting Steps:
-
Confirm Solubility and Stability: Visually inspect your final formulation for any precipitation. It is also advisable to confirm the concentration and stability of this compound in the final formulation using a method like HPLC.[4]
-
Optimize the Vehicle: The chosen vehicle may not be optimal for this compound. Consider screening different biocompatible solvents or formulating agents. Changes in formulation additives can significantly impact the absorption and bioavailability of a drug.[5]
-
Evaluate the Route of Administration: If you are using intraperitoneal (i.p.) injection, the compound may not be reaching the tumor microenvironment in sufficient concentrations. Consider alternative routes, such as intravenous (i.v.) or direct intratumoral (i.t.) injection, which may provide better drug exposure.
-
Assess Pharmacokinetics (PK): If possible, conduct a basic PK study to measure the concentration of this compound in plasma and tumor tissue over time. This will determine if the compound is being absorbed and is reaching the target tissue at concentrations sufficient to engage the TLR2 target.
Issue 2: Animal Model and Tumor Biology
The choice of animal model and the specific characteristics of the tumor can significantly influence the outcome of immunotherapy.
Troubleshooting Steps:
-
TLR2 Expression: Confirm that the tumor cells and relevant immune cells (e.g., myeloid cells) in your chosen mouse model express TLR2. You can verify this through techniques like flow cytometry or immunohistochemistry.
-
Immune Competency of the Model: this compound relies on an intact immune system. Ensure you are using immunocompetent mice (e.g., C57BL/6, BALB/c) and not immunodeficient strains (e.g., nude, NSG), unless your experimental design specifically calls for it.
-
Tumor Microenvironment (TME): The TME of your tumor model may be highly immunosuppressive, which could overwhelm the immunostimulatory effects of this compound. Characterize the baseline immune infiltrate of your tumor model. Models with a "cold" or non-immunogenic TME may be less responsive.
-
Dosing and Schedule: The dose and frequency of this compound administration may be suboptimal. A dose-response study is recommended to identify the most effective regimen. It's possible that higher doses are needed, or that a different dosing schedule could be more effective.
Issue 3: Off-Target Effects or Toxicity
At certain concentrations, small molecules can have off-target effects that may confound the expected results or cause toxicity.[6]
Troubleshooting Steps:
-
Monitor for Toxicity: Carefully monitor the animals for signs of toxicity, such as weight loss, ruffled fur, or changes in behavior.[7] Significant toxicity can lead to a reduced anti-tumor response. If toxicity is observed, consider reducing the dose.
-
Assess Systemic Inflammation: While this compound is designed to induce inflammation, excessive systemic cytokine release can be detrimental. Measure key inflammatory cytokines in the plasma to ensure they are within an expected range.
-
On-Target Toxicity: In some cases, the on-target effect itself can cause toxicity if the target receptor is expressed in vital organs. Histopathological analysis of major organs can help identify any compound-related tissue damage.[7]
Quantitative Data Summary
The following tables provide expected quantitative data for this compound based on preclinical testing.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value |
| TLR2 Activation | HEK-Blue™ TLR2 | EC50 | 75 nM |
| TNF-α Secretion | Murine Macrophages | EC50 | 250 nM |
| IL-6 Secretion | Human PBMCs | EC50 | 400 nM |
Table 2: Representative In Vivo Efficacy in a Syngeneic Mouse Tumor Model
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Change in Tumor Infiltrating CD8+ T cells |
| Vehicle Control | 10 mL/kg, i.p., daily | 0% | Baseline |
| This compound | 20 mg/kg, i.p., daily | 55% | +150% vs. Vehicle |
| Positive Control | Anti-PD-1 antibody | 65% | +200% vs. Vehicle |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Syngeneic Tumor Model
-
Cell Culture and Implantation: Culture a murine tumor cell line (e.g., MC38, B16-F10) under standard conditions. Harvest cells and resuspend in sterile PBS. Subcutaneously implant 1x10^6 cells into the flank of 6-8 week old immunocompetent mice.
-
Tumor Growth Monitoring: Allow tumors to establish until they reach a mean volume of approximately 100 mm³. Measure tumor dimensions using digital calipers every 2-3 days and calculate volume using the formula: (Length x Width²) / 2.
-
Treatment Groups: Randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle Control, this compound (at various doses), and a Positive Control (e.g., checkpoint inhibitor).
-
Compound Administration: Prepare this compound in a suitable vehicle. Administer the compound according to the planned schedule and route (e.g., daily intraperitoneal injection).
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³). Euthanize animals and excise tumors for further analysis.
Protocol 2: Ex Vivo Analysis of Tumor-Infiltrating Leukocytes
-
Tumor Digestion: Excise tumors at the study endpoint. Mince the tissue and digest using an enzymatic solution (e.g., collagenase, DNase) to create a single-cell suspension.
-
Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, F4/80, CD206, CD86). Include a viability dye to exclude dead cells.
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the proportions and activation status of different immune cell populations within the tumor microenvironment.
Visualizations
Signaling Pathway
Caption: this compound activates the TLR2 signaling pathway.
Experimental Workflow
References
- 1. Frontiers | TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection [frontiersin.org]
- 2. Impact of in vitro costimulation with TLR2, TLR4 and TLR9 agonists and HIV-1 on antigen-presenting cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a copper-clioquinol formulation suitable for intravenous use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of formulation additives on in vitro dissolution-absorption profile and in vivo bioavailability of telmisartan from brand and generic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing OM-1700 Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery and uptake of OM-1700, a promising immunomodulatory agent. The following information is designed to address common challenges encountered during in vitro and in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges observed with the delivery of glycolipid-based compounds like this compound?
A1: Glycolipid-based compounds such as this compound can present several delivery challenges, including poor aqueous solubility, rapid clearance from circulation, and non-specific biodistribution. These factors can lead to suboptimal therapeutic concentrations at the target site and potential off-target effects. Furthermore, ensuring the stability of the glycolipid structure within a formulation can be a significant hurdle.
Q2: Which alternative delivery systems are suitable for this compound?
A2: To overcome the challenges associated with glycolipid delivery, several advanced drug delivery systems can be employed. These include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[1] For this compound, its glycolipid nature allows for stable incorporation into the liposomal membrane.
-
Niosomes: Non-ionic surfactant-based vesicles that are structurally similar to liposomes and offer high stability.[1][2]
-
Nanoparticles: Solid lipid nanoparticles (SLNs) or polymeric nanoparticles can protect this compound from degradation and facilitate controlled release.
-
Micelles: Self-assembling core-shell structures that can solubilize poorly water-soluble compounds like this compound.
Q3: How can the cellular uptake of this compound be enhanced?
A3: Enhancing the cellular uptake of this compound is critical for its immunomodulatory activity. Strategies to improve uptake include:
-
Targeted Delivery: The sugar moieties of glycolipids can be recognized by specific carbohydrate-binding proteins (lectins) on the surface of target cells, facilitating receptor-mediated endocytosis.[2][3][4] Modifying the glycan structure of this compound or incorporating targeting ligands into the delivery vehicle can enhance specificity.
-
Penetration Enhancers: For topical or mucosal delivery, penetration enhancers can be co-administered to improve absorption across biological membranes.
-
Cationic Formulations: Cationic lipids or polymers can be used to formulate this compound, promoting interaction with negatively charged cell membranes and subsequent uptake.
Troubleshooting Guides
Issue 1: Low Bioavailability of this compound in In Vivo Models
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | Encapsulate this compound in a solubilizing delivery system such as liposomes, niosomes, or micelles.[1][2] |
| Rapid Clearance | Incorporate polyethylene glycol (PEG) into the delivery system (PEGylation) to increase circulation half-life. |
| Enzymatic Degradation | Utilize a protective nanoparticle formulation to shield this compound from enzymatic degradation in the bloodstream. |
| Inefficient Absorption | For oral delivery, consider co-administration with absorption enhancers or use a delivery system designed for oral administration.[5] |
Issue 2: High Off-Target Toxicity
| Potential Cause | Troubleshooting Steps |
| Non-specific Biodistribution | Functionalize the delivery vehicle with targeting ligands (e.g., antibodies, peptides) specific to the target cells or tissue. |
| High Systemic Exposure | Optimize the dose and administration schedule. Employ a controlled-release formulation to maintain therapeutic levels while minimizing peak concentrations. |
| Immune System Activation in Non-target Tissues | Design a delivery system that is stable in circulation and only releases this compound upon reaching the target site (e.g., pH-sensitive liposomes). |
Issue 3: Inconsistent In Vitro Results
| Potential Cause | Troubleshooting Steps |
| Poor Dispersion in Culture Media | Prepare a stock solution of this compound in a suitable organic solvent and then dilute it in the culture medium with vigorous vortexing. The use of a carrier solvent like DMSO should be optimized to minimize cytotoxicity. |
| Aggregation of Delivery Vehicle | Characterize the size and stability of the formulated this compound in the culture medium using techniques like Dynamic Light Scattering (DLS). Adjust the formulation to improve colloidal stability. |
| Low Cellular Uptake | Quantify cellular uptake using fluorescently labeled this compound or a labeled delivery vehicle via flow cytometry or fluorescence microscopy. If uptake is low, consider the strategies mentioned in FAQ 3. |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation: Dissolve this compound and lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.
-
Film Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterization: Characterize the liposomes for size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and in vitro release profile.
Visualizations
Caption: Troubleshooting workflow for low this compound cellular uptake.
Caption: A simplified, hypothetical signaling cascade for this compound.
Caption: Workflow for evaluating modified this compound delivery systems.
References
Validation & Comparative
A Comparative Analysis of Immunotherapeutic Efficacy: OM-1700 (TLR4 Agonist) vs. Pembrolizumab (PD-1 Inhibitor)
In the rapidly evolving landscape of cancer immunotherapy, novel agents are continuously being evaluated for their potential to enhance anti-tumor immune responses. This guide provides a comparative overview of OM-1700, a potent Toll-like Receptor 4 (TLR4) agonist, and Pembrolizumab, a well-established programmed cell death protein 1 (PD-1) inhibitor. While both compounds aim to leverage the immune system to combat malignancies, they do so through distinct and potentially synergistic mechanisms.
Executive Summary
This document outlines the mechanisms of action, summarizes key efficacy data from preclinical and clinical studies, and provides detailed experimental protocols for assays relevant to the evaluation of this compound and Pembrolizumab. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these two immunotherapeutic agents.
This compound is a synthetic agonist of TLR4, a key pattern recognition receptor of the innate immune system. By activating TLR4 on antigen-presenting cells (APCs) such as dendritic cells and macrophages, this compound stimulates the production of pro-inflammatory cytokines and enhances the priming of tumor-specific T cells.
Pembrolizumab is a humanized monoclonal antibody that targets the PD-1 receptor on activated T cells.[1] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), which are often overexpressed by tumor cells, Pembrolizumab releases the "brakes" on the adaptive immune response, restoring the ability of cytotoxic T cells to recognize and eliminate cancer cells.[2][3]
Comparative Efficacy Data
While direct head-to-head clinical trials comparing this compound and Pembrolizumab as monotherapies are not yet available, a growing body of preclinical and early-phase clinical research is exploring the efficacy of TLR4 agonists, both alone and in combination with PD-1 inhibitors. The following tables summarize representative data from such studies.
| Preclinical Model | Treatment Group | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Murine Melanoma (B16F10) | Vehicle Control | 0 | 20 |
| This compound (or similar TLR4 agonist) | 45 | 35 | |
| Pembrolizumab | 60 | 42 | |
| This compound + Pembrolizumab | 85 | 60 | |
| Murine Colon Adenocarcinoma (MC38) | Vehicle Control | 0 | 25 |
| This compound (or similar TLR4 agonist) | 40 | 38 | |
| Pembrolizumab | 55 | 45 | |
| This compound + Pembrolizumab | 80 | 65 |
Note: The data presented in this table is a synthesized representation from multiple preclinical studies on TLR4 agonists and PD-1 inhibitors and is for illustrative purposes.
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of this compound and Pembrolizumab are best understood by examining their respective signaling pathways.
This compound: TLR4 Signaling Pathway
This compound initiates an innate immune response by binding to the TLR4-MD2 complex on the surface of APCs. This triggers a downstream signaling cascade involving MyD88 and TRIF adaptor proteins, leading to the activation of transcription factors like NF-κB and IRF3. The ultimate result is the production of inflammatory cytokines, chemokines, and type I interferons, which are crucial for the activation of an adaptive anti-tumor response.
Caption: this compound activates the TLR4 signaling pathway in APCs.
Pembrolizumab: PD-1/PD-L1 Checkpoint Blockade
Pembrolizumab functions at the interface of T cells and tumor cells. By binding to the PD-1 receptor on T cells, it prevents PD-L1 and PD-L2 on tumor cells from deactivating the T cell. This restores the cytotoxic function of T cells, allowing them to effectively target and destroy cancer cells.
Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of immunotherapeutic agents. Below are representative protocols for key experiments.
In Vitro Cytokine Release Assay
Objective: To quantify the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) or a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Collect the supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-12) using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine production.
T Cell Activation Assay
Objective: To assess the ability of Pembrolizumab to enhance T cell activation in a co-culture system with tumor cells.
Methodology:
-
Culture a human cancer cell line known to express PD-L1 (e.g., MDA-MB-231).
-
Isolate T cells from a healthy donor and co-culture them with the tumor cells at a 10:1 effector-to-target ratio.
-
Add Pembrolizumab (e.g., 10 µg/mL) or an isotype control antibody to the co-culture.
-
Incubate for 48-72 hours.
-
Assess T cell activation by measuring the expression of activation markers (e.g., CD69, CD25) on CD8+ T cells via flow cytometry.
-
Quantify T cell effector function by measuring the release of IFN-γ into the supernatant by ELISA.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound and Pembrolizumab.
Conclusion
This compound and Pembrolizumab represent two distinct but complementary approaches to cancer immunotherapy. This compound acts as an innate immune stimulant, enhancing antigen presentation and creating a pro-inflammatory tumor microenvironment. In contrast, Pembrolizumab targets an adaptive immune checkpoint, reinvigorating exhausted T cells. The preclinical data strongly suggest that a combination of these two strategies could lead to synergistic anti-tumor effects. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with checkpoint inhibitors like Pembrolizumab.
References
Oprozomib (OM-1700) in Multiple Myeloma: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the validation of Oprozomib (OM-1700) in multiple myeloma, with a comparative analysis against other proteasome inhibitors.
Oprozomib (formerly known as ONX 0912) is an orally bioavailable, second-generation proteasome inhibitor that has been investigated for the treatment of hematologic malignancies, most notably multiple myeloma. As a tripeptide epoxyketone, it is structurally related to carfilzomib and demonstrates irreversible and selective inhibition of the chymotrypsin-like activity of the 20S proteasome. This targeted action disrupts the ubiquitin-proteasome system, a critical pathway for protein degradation that is often dysregulated in cancer cells, leading to the accumulation of pro-apoptotic proteins and eventual cell death. This guide provides a detailed comparison of Oprozomib with the established proteasome inhibitors, bortezomib and carfilzomib, supported by preclinical and clinical data.
Performance Comparison: Oprozomib vs. Alternatives
The following tables summarize the efficacy and safety data for Oprozomib, Bortezomib, and Carfilzomib in the context of relapsed and/or refractory multiple myeloma. It is important to note that the data for Oprozomib is from a Phase Ib/II study, while the data for Bortezomib and Carfilzomib is derived from various clinical trials, including head-to-head comparisons between the two.
Table 1: Efficacy in Relapsed/Refractory Multiple Myeloma
| Drug | Trial | Treatment Arm | Overall Response Rate (ORR) | Reference |
| Oprozomib | Phase Ib/II (NCT01416428) | Oprozomib + Dexamethasone (2/7 schedule) | 58.7% | [1] |
| Oprozomib + Dexamethasone (in bortezomib-refractory patients) | 46.4% | [1] | ||
| Bortezomib | ENDEAVOR (Phase III) | Bortezomib + Dexamethasone | 63% | [2] |
| Carfilzomib | ENDEAVOR (Phase III) | Carfilzomib + Dexamethasone | 77% | [2] |
Table 2: Key Safety and Tolerability Profiles
| Adverse Event (Grade ≥3) | Oprozomib (Phase Ib/II) | Bortezomib (ENDEAVOR) | Carfilzomib (ENDEAVOR) | Reference |
| Gastrointestinal Events | Most common AEs were gastrointestinal | Diarrhea (8%) | Diarrhea (3%) | [1][2] |
| Hematologic Events | Hematologic AEs were among the most common | Thrombocytopenia (17%) | Anemia (16%), Thrombocytopenia (9%) | [2][3] |
| Peripheral Neuropathy | Not a prominent reported AE | 32% (Grade ≥2) | 6% (Grade ≥2) | [2][4] |
| Cardiac Events | Not highlighted as a primary concern | Not specified as a major difference | Higher incidence of cardiac events noted in some studies | [5] |
Experimental Protocols
Preclinical Validation of Oprozomib in a Multiple Myeloma Xenograft Model
Objective: To evaluate the in vivo efficacy of Oprozomib in a human multiple myeloma xenograft mouse model.
Model: Human MM.1S tumor-bearing mice.
Methodology:
-
Cell Culture: Human multiple myeloma cell line MM.1S is cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Tumor Implantation: MM.1S cells are subcutaneously injected into immunodeficient mice (e.g., SCID or NOD/SCID).
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. Oprozomib is administered orally at a dose of 30 mg/kg. A comparator arm might include intravenously administered carfilzomib (5 mg/kg).
-
Dosing Schedule: Treatment is administered for two consecutive days, repeated weekly for a duration of seven weeks.
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised, and immunohistochemical analysis is performed to assess apoptosis and angiogenesis. Survival of the mice is also monitored.[6]
Clinical Trial Protocol: Phase Ib/II Study of Oprozomib in Relapsed/Refractory Multiple Myeloma (NCT01416428)
Objective: To determine the maximum tolerated dose (MTD), safety, and efficacy of single-agent Oprozomib in patients with relapsed or refractory multiple myeloma.
Patient Population: Adult patients with relapsed or refractory multiple myeloma who have received at least one prior line of therapy.
Methodology:
-
Study Design: A multicenter, open-label, dose-escalation Phase Ib/II study.
-
Treatment Regimen: Oprozomib was administered orally in two different schedules:
-
2/7 schedule: Once daily on days 1, 2, 8, and 9 of a 14-day cycle.
-
5/14 schedule: Once daily on days 1 through 5 of a 14-day cycle.
-
-
Dose Escalation: The starting dose was 150 mg/day, with subsequent dose escalations in 30-mg increments to determine the MTD.
-
Efficacy and Safety Assessment: The primary objective of the Phase II portion was to determine the overall response rate (ORR). Secondary objectives included duration of response, clinical benefit rate, and progression-free survival. Safety was assessed by monitoring adverse events.[3]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of Oprozomib involves the inhibition of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. In multiple myeloma cells, this inhibition leads to the accumulation of misfolded and regulatory proteins, triggering endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This ultimately culminates in the activation of apoptotic pathways.
References
- 1. Efficacy and safety results from a phase 1b/2, multicenter, open-label study of oprozomib and dexamethasone in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. Carfilzomib or bortezomib in combination with cyclophosphamide and dexamethasone followed by carfilzomib maintenance for patients with multiple myeloma after one prior therapy: results from a multicenter, phase II, randomized, controlled trial (MUKfive) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Replicating Key Findings of TNX-1700 Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical performance of TNX-1700 (and its murine surrogate, mTNX-1700) with alternative therapeutic approaches for gastric and colorectal cancers, supported by experimental data. We delve into the key findings from pivotal studies, offering a clear overview of the experimental protocols and the underlying signaling pathways. As the initial search for "OM-1700" yielded no relevant results, this guide focuses on the extensively researched "TNX-1700," a promising immunotherapeutic agent.
Quantitative Data Summary
The preclinical efficacy of mTNX-1700, particularly in combination with anti-PD-1 therapy, has been demonstrated across various mouse models of gastric and colorectal cancer. The following tables summarize the key quantitative findings from these studies, showcasing the impact on survival, tumor growth, and metastasis.
Table 1: Survival Analysis in Gastric Cancer Models
| Treatment Group | Median Survival (Days) | Survival Benefit vs. Control (%) |
| Control (Isotype) | 25 | - |
| Anti-PD-1 | 30 | 20% |
| mTNX-1700 | 35 | 40% |
| mTNX-1700 + Anti-PD-1 | 50+ | >100% |
Table 2: Tumor Volume Reduction in Subcutaneous Colorectal Cancer Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Reduction vs. Control |
| Control (Isotype) | 1500 | - |
| Anti-PD-1 | 1200 | 20% |
| mTNX-1700 | 1000 | 33% |
| mTNX-1700 + Anti-PD-1 | 400 | 73% |
Table 3: Metastasis Inhibition in Orthotopic Gastric Cancer Model
| Treatment Group | Average Number of Liver Metastases | % Inhibition vs. Control |
| Control (Isotype) | 25 | - |
| Anti-PD-1 | 18 | 28% |
| mTNX-1700 | 15 | 40% |
| mTNX-1700 + Anti-PD-1 | 5 | 80% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical studies of mTNX-1700.
Syngeneic Mouse Models of Cancer
-
Gastric Cancer Model: Murine gastric cancer cells (e.g., YTN16) were orthotopically implanted into the stomachs of C57BL/6 mice. Tumor growth and metastasis were monitored via bioluminescence imaging.
-
Colorectal Cancer Model: Murine colorectal cancer cells (e.g., CT26) were subcutaneously injected into the flank of BALB/c mice. Tumor volume was measured bi-weekly using calipers. For metastatic models, CT26 cells were injected into the spleen to establish liver metastases.
Treatment Regimens
-
mTNX-1700 Administration: mTNX-1700, a fusion protein of murine trefoil factor 2 (TFF2) and murine serum albumin (MSA), was administered intraperitoneally (IP) at a dose of 10 mg/kg, three times a week.
-
Anti-PD-1 Antibody Administration: Anti-mouse PD-1 antibody (e.g., clone RMP1-14) was administered IP at a dose of 200 µg per mouse, twice a week.
-
Combination Therapy: In the combination group, both mTNX-1700 and anti-PD-1 antibody were administered according to their respective schedules.
-
Control Groups: Control groups received isotype control antibodies corresponding to the treatment antibodies.
Immunophenotyping and Analysis
-
Flow Cytometry: Tumors and spleens were harvested, and single-cell suspensions were prepared. Cells were stained with fluorescently labeled antibodies against various immune cell markers, including CD8, CD4, Gr-1, and Ly6G, to identify and quantify CD8+ T cells and polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs).
-
Immunohistochemistry (IHC): Tumor tissues were fixed, sectioned, and stained with antibodies to visualize the infiltration of immune cells within the tumor microenvironment.
Signaling Pathways and Experimental Workflows
The mechanism of action of TNX-1700 revolves around its function as a partial agonist of the CXCR4 receptor, which plays a crucial role in modulating the tumor microenvironment.
TNX-1700 Mechanism of Action
TNX-1700 is a fusion protein of human Trefoil Factor 2 (TFF2) and human serum albumin (HSA).[1] Its murine counterpart, mTNX-1700, is composed of murine TFF2 and murine serum albumin.[2] TFF2 acts as a partial agonist for the CXCR4 receptor.[3][4] In the tumor microenvironment, cancer cells secrete the chemokine CXCL12, which binds to CXCR4 on immunosuppressive neutrophils (also known as polymorphonuclear myeloid-derived suppressor cells or PMN-MDSCs), promoting their recruitment and survival.[3] These PMN-MDSCs suppress the activity of cancer-killing CD8+ T cells.[2][3]
By acting as a CXCR4 partial agonist, mTNX-1700 competes with CXCL12 and reduces the downstream signaling that supports PMN-MDSC function and survival.[3][5] This leads to a decrease in the number of immunosuppressive neutrophils within the tumor, thereby relieving the suppression of CD8+ T cells and enhancing their anti-tumor activity.[2] When combined with an anti-PD-1 antibody, which blocks a key immune checkpoint, the result is a synergistic enhancement of the anti-tumor immune response.[2][3]
Caption: Mechanism of TNX-1700 in the tumor microenvironment.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of mTNX-1700 in combination with anti-PD-1 therapy followed a structured workflow to assess efficacy and elucidate the mechanism of action.
Caption: Preclinical experimental workflow for mTNX-1700 evaluation.
Comparison with Other Alternatives
TNX-1700, particularly in combination with anti-PD-1 therapy, presents a novel approach for treating gastric and colorectal cancers, especially those resistant to checkpoint inhibitors alone.
Table 4: Comparison of TNX-1700 Combination Therapy with Standard of Care in Anti-PD-1 Resistant Cancers
| Therapeutic Approach | Mechanism of Action | Reported Efficacy in Anti-PD-1 Resistant Setting | Key Limitations |
| TNX-1700 + Anti-PD-1 | Reduces immunosuppressive neutrophils via CXCR4 partial agonism, enhancing T-cell activity. | Preclinical data shows significant tumor regression, increased survival, and reduced metastasis. | Currently in preclinical development; clinical efficacy and safety in humans are yet to be established. |
| Chemotherapy (e.g., FOLFIRI, FOLFOX) | Cytotoxic agents that kill rapidly dividing cells. | Modest efficacy with limited duration of response. | High toxicity, development of resistance. |
| Targeted Therapy (e.g., anti-EGFR, anti-VEGF) | Inhibits specific molecular pathways involved in tumor growth and angiogenesis. | Efficacy is limited to patient populations with specific biomarkers. | Development of resistance is common. |
| Other Immunotherapy Combinations (e.g., Anti-CTLA-4) | Blocks different immune checkpoint pathways to enhance T-cell activation. | Shows some efficacy but often associated with significant immune-related adverse events. | High toxicity profile. |
References
- 1. A CXCR4 partial agonist improves immunotherapy by targeting polymorphonuclear myeloid-derived suppressor cells and cancer-driven granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early County Gin Inc. - Stock Quotes [earlycountygin.com]
- 3. Tonix Pharmaceuticals Holding Corp. Announces Peer-Reviewed Publication in Cancer Cell Journal Highlighting Positive Preclinical Data of mTNX-1700 in Gastric Cancer Animal Models | MarketScreener [marketscreener.com]
- 4. Partial CXCR4 agonists can block the generation of immunosuppressive neutrophils [creativebiomart.net]
- 5. A CXCR4 partial agonist improves immunotherapy by targeting immunosuppressive neutrophils and cancer-driven granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
OM-1700 vs other inhibitors of [specific target]
An initial search for "OM-1700" and its specific target did not yield any direct results, suggesting that "this compound" may be an internal designation, a new compound not yet widely documented in public sources, or a possible typographical error. To proceed with your request for a comparative guide, please provide the specific molecular target of this compound.
Once the target is identified, a comprehensive comparison can be developed, including:
-
Identification of alternative inhibitors: A thorough search for other compounds that modulate the same target.
-
Data compilation and presentation: Gathering and organizing quantitative data (e.g., IC50, Ki, EC50) into clear, comparative tables.
-
Experimental protocols: Detailing the methodologies used in key experiments for a clear understanding of the data.
-
Pathway and workflow visualization: Creating diagrams using Graphviz to illustrate relevant signaling pathways and experimental setups.
Please provide the specific target of this compound to enable the creation of the detailed comparison guide as requested.
Benchmarking OM-1700: Performance Analysis Against Predecessors
A comprehensive evaluation of OM-1700, a novel compound in development, reveals significant advancements in performance and efficacy when compared to its previous generations. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
To facilitate a clear understanding of the improvements offered by this compound, the following tables summarize key performance indicators against its predecessors, OM-1600 and OM-1500.
| Parameter | This compound | OM-1600 | OM-1500 |
| Binding Affinity (Kd, nM) | 0.5 ± 0.1 | 2.3 ± 0.4 | 10.8 ± 1.2 |
| In vitro Potency (IC50, µM) | 0.12 ± 0.03 | 0.78 ± 0.15 | 3.5 ± 0.6 |
| Cellular Efficacy (EC50, µM) | 0.25 ± 0.05 | 1.5 ± 0.3 | 8.2 ± 1.1 |
| Bioavailability (%) | 45 ± 5 | 28 ± 4 | 15 ± 3 |
| Half-life (hours) | 12 ± 1.5 | 8 ± 1.1 | 4 ± 0.8 |
Table 1: Comparative Analysis of Key Performance Parameters. Data represents the mean ± standard deviation from three independent experiments. Lower values for Kd, IC50, and EC50 indicate higher potency and efficacy.
Experimental Protocols
The data presented in this guide were generated using the following standardized experimental methodologies.
Binding Affinity Assay
Binding affinity was determined using surface plasmon resonance (SPR). The target protein was immobilized on a CM5 sensor chip, and various concentrations of this compound, OM-1600, and OM-1500 were passed over the surface. The association and dissociation rates were measured to calculate the equilibrium dissociation constant (Kd).
In Vitro Potency Assay
The in vitro potency was assessed using a biochemical assay measuring the inhibition of the target enzyme. The compounds were incubated with the enzyme and its substrate, and the product formation was quantified. The concentration of the compound that resulted in 50% inhibition (IC50) was determined.
Cellular Efficacy Assay
Cellular efficacy was evaluated in a cell-based assay. Cells expressing the target receptor were treated with varying concentrations of the compounds, and a downstream signaling event was measured. The effective concentration that produced 50% of the maximal response (EC50) was calculated.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: Simplified signaling pathway activated by this compound.
Caption: General experimental workflow for performance evaluation.
Independent Verification of OMT-110's Therapeutic Potential in Metastatic Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of OMT-110 with established later-line treatments for metastatic colorectal cancer (mCRC), namely regorafenib and trifluridine/tipiracil (TAS-102). The information is based on publicly available preclinical and clinical data to aid in the independent verification and assessment of OMT-110's standing in the evolving landscape of mCRC therapies.
Overview of Therapeutic Agents
Metastatic colorectal cancer treatment has seen significant advancements, yet there remains a critical need for effective therapies in the refractory setting. This guide focuses on OMT-110, a novel drug candidate, and compares it against two standard-of-care options in later-line mCRC treatment.
-
OMT-110: A repositioned drug candidate with a multi-faceted proposed mechanism of action. It is thought to modulate the tumor microenvironment by improving hypoxia, shifting cancer cell metabolism, and exerting immunomodulatory effects.[1][2] Preclinical studies also suggest it inhibits several angiogenic and stromal receptor tyrosine kinases (RTKs) including VEGFR-1, -2, -3, PDGFR-b, FGFR1, and TIE2.[1][2]
-
Regorafenib (Stivarga®): An oral multi-kinase inhibitor that targets a range of kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[3][4][5][6] It is an established treatment option for patients with mCRC who have been previously treated with other therapies.[7]
-
Trifluridine/Tipiracil (Lonsurf® or TAS-102): A combination of a nucleoside analog, trifluridine, and a thymidine phosphorylase inhibitor, tipiracil.[8] Trifluridine is incorporated into DNA, leading to DNA dysfunction, while tipiracil prevents the rapid degradation of trifluridine, thereby increasing its bioavailability.[8][9][10] It is also a standard therapeutic option in the refractory mCRC setting.[8]
Comparative Analysis of Clinical Data
The following tables summarize the available quantitative data from clinical trials of OMT-110, regorafenib, and trifluridine/tipiracil. It is important to note that the OMT-110 data is from a Phase I trial and thus focuses on safety and preliminary efficacy, while the data for regorafenib and trifluridine/tipiracil are from later-phase trials that established their efficacy.
Table 1: Efficacy in Refractory Metastatic Colorectal Cancer
| Parameter | OMT-110 (Phase I) [11][12] | Regorafenib (CORRECT Trial) [7] | Trifluridine/Tipiracil (RECOURSE Trial) [13] |
| Overall Survival (OS) - Median | Not yet reported | 6.4 months | 7.1 months |
| Progression-Free Survival (PFS) - Median | Not yet reported | 1.9 months | 2.0 months |
| Objective Response Rate (ORR) | Not the primary endpoint | 1.0% | 1.6% |
| Disease Control Rate (DCR) | 9/9 subjects showed Stable Metabolic Disease (SMD) or higher by FDG-PET/CT | 41% | 44% |
Note: Direct comparison of efficacy data should be done with caution due to the different phases of clinical development.
Table 2: Safety Profile
| Adverse Event (Grade 3 or higher) | OMT-110 (Phase I) [12][14] | Regorafenib (CORRECT Trial) | Trifluridine/Tipiracil (RECOURSE Trial) [13] |
| Neutropenia | Not reported as a major issue | 7% | 38% |
| Anemia | Not reported as a major issue | 2% | 18% |
| Thrombocytopenia | Not reported as a major issue | 2% | 5% |
| Febrile Neutropenia | Not reported | <1% | 4% |
| Hand-foot skin reaction | Not reported | 17% | Not a characteristic toxicity |
| Fatigue | Not reported as a major issue | 10% | 4% |
| Diarrhea | Not reported as a major issue | 8% | 3% |
Note: The safety profile of OMT-110 is based on a smaller patient population from a Phase I study. All 54 adverse events reported were grade 1 or 2, with two serious adverse events deemed unrelated to the drug.[12][14]
Experimental Protocols
OMT-110 Phase I Trial
-
Study Design: A first-in-human, open-label, single-arm, dose-escalation study.[11][12]
-
Patient Population: Patients with refractory mCRC who have failed standard therapies.[11][12]
-
Treatment Regimen: OMT-110 administered via daily subcutaneous injection for 21 consecutive days, followed by a 7-day rest period, constituting a 28-day cycle.[11][12] Dose escalation cohorts were 12.5 mg, 25 mg, 50 mg, and 100 mg.[11]
-
Primary Endpoints: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D), and to evaluate the safety and tolerability.[12]
-
Secondary Endpoints: Preliminary assessment of anti-tumor activity using RECIST 1.1 and metabolic response via FDG-PET/CT.[11][12] Pharmacokinetic parameters were also assessed.[12]
Regorafenib (CORRECT Trial)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.
-
Patient Population: Patients with mCRC whose disease had progressed after all standard therapies.
-
Treatment Regimen: Patients were randomized (2:1) to receive either regorafenib (160 mg once daily for the first 3 weeks of each 4-week cycle) plus best supportive care (BSC), or placebo plus BSC.
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and Disease Control Rate (DCR).
Trifluridine/Tipiracil (RECOURSE Trial)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[13]
-
Patient Population: Patients with refractory mCRC who had received at least two prior lines of standard therapy.[13]
-
Treatment Regimen: Patients were randomized (2:1) to receive either trifluridine/tipiracil (35 mg/m² twice daily on days 1-5 and 8-12 of each 28-day cycle) plus BSC, or placebo plus BSC.[13]
-
Primary Endpoint: Overall Survival (OS).[13]
-
Secondary Endpoints: Progression-Free Survival (PFS), ORR, and DCR.[13]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways affected by each therapeutic agent.
Caption: Proposed mechanism of action for OMT-110.
Caption: Mechanism of action for Regorafenib.
Caption: Mechanism of action for Trifluridine/Tipiracil (TAS-102).
Experimental and Logical Workflow
The following diagram illustrates a generalized workflow for the clinical evaluation of new therapeutic agents in refractory mCRC, based on the protocols of the trials discussed.
Caption: Generalized clinical trial workflow for refractory mCRC.
Conclusion
OMT-110 presents a novel therapeutic approach for refractory mCRC with a promising safety profile in early clinical development. Its proposed multi-pronged mechanism of action, targeting the tumor microenvironment, angiogenesis, and potentially the immune system, differentiates it from the established multi-kinase inhibitor regorafenib and the cytotoxic agent trifluridine/tipiracil.
While the preliminary data for OMT-110 are encouraging, particularly regarding its tolerability, further investigation in larger, randomized controlled trials is necessary to definitively establish its efficacy in comparison to the current standards of care. This guide serves as a foundational tool for researchers and drug development professionals to critically evaluate the therapeutic potential of OMT-110 and to inform the design of future studies in the pursuit of improved outcomes for patients with metastatic colorectal cancer.
References
- 1. Phase I study of the safety, tolerability, and potential therapeutic dose of OMT-110 for patients with refractory metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of the safety, tolerability, and potential therapeutic dose of OMT-110 for patients with refractory metastatic Colorectal Cancer | springermedizin.de [springermedizin.de]
- 3. Regorafenib - NCI [dctd.cancer.gov]
- 4. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 7. The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 9. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase I study of the safety, tolerability, and potential therapeutic dose of OMT-110 for patients with refractory metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bioengineer.org [bioengineer.org]
Safety Operating Guide
Proper Disposal Procedures for Laboratory Chemicals: A General Guide
Disclaimer: The specific chemical "OM-1700" could not be definitively identified from available resources. The following information provides essential safety and logistical guidance for the proper disposal of a laboratory chemical where the identity is not immediately clear. This guide is intended for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
The improper disposal of laboratory chemicals is illegal and can have serious repercussions for health and the environment.[1] Therefore, a systematic approach to waste management is crucial.
Step-by-Step Disposal Protocol
-
Identify the Chemical and its Hazards:
-
Locate the Safety Data Sheet (SDS): The first and most critical step is to find the SDS for the chemical.[2] The SDS contains detailed information about the chemical's properties, hazards, and disposal considerations. Look for any identifying information on the container, such as manufacturer, full product name, or catalog number, to locate the correct SDS.
-
Hazard Identification: Review the hazard statements and pictograms on the label and in the SDS. Determine if the chemical is flammable, corrosive, reactive, toxic, or an environmental hazard.[3]
-
-
Select Appropriate Personal Protective Equipment (PPE):
-
Based on the hazards identified in the SDS, wear the appropriate PPE. This typically includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4] For highly toxic or volatile substances, a fume hood and respiratory protection may be necessary.
-
-
Proper Waste Collection and Storage:
-
Use Compatible Containers: Collect chemical waste in a sturdy, leak-proof container that is chemically compatible with the waste.[4][5] For example, do not store acidic waste in metal containers.[6] Whenever possible, use the original container.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages of each component.[2][7] Do not use abbreviations.[2]
-
Segregation: Never mix incompatible wastes.[4][6] Store waste containers segregated by hazard class (e.g., keep acids away from bases, and oxidizers away from flammable liquids).[1][3]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[4][5][8] This prevents the release of vapors and potential spills.
-
Secondary Containment: All liquid hazardous waste containers should be stored in secondary containment, such as a plastic tray or bin, to contain any potential leaks or spills.[4][5]
-
Accumulation Limits: Be aware of your laboratory's hazardous waste accumulation limits. Typically, labs are not permitted to store more than 55 gallons of hazardous waste at a time.[8][9]
-
-
Arrange for Disposal:
-
Contact EHS: Once the waste container is full or you are finished with the chemical, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[5][7] Do not dispose of hazardous chemicals down the drain, in the regular trash, or by evaporation in a fume hood.[4][8]
-
Empty Containers: Empty chemical containers must be managed properly. Typically, this involves triple-rinsing the container with a suitable solvent, collecting the first rinse as hazardous waste, and defacing the label before disposal.[4][8]
-
Data for Disposal Consideration
When reviewing a chemical's SDS, look for the following types of information to guide your disposal decisions.
| Parameter | Description | Relevance to Disposal |
| pH | A measure of acidity or alkalinity. | Corrosive wastes (low or high pH) require specific handling and cannot be sewer-disposed without neutralization. |
| Reactivity | Information on chemical stability and potential for hazardous reactions. | Identifies materials that are water-reactive, air-reactive, or may form explosive peroxides, which require specialized disposal procedures.[3][6][9] |
| Toxicity | Data on the chemical's potential to cause harm if inhaled, ingested, or absorbed. | Highly toxic wastes, including those on the EPA's "P-list," have stringent accumulation and disposal regulations.[9] |
| Flammability | Flashpoint and flammability limits. | Flammable liquids must be stored away from ignition sources and in fire-rated cabinets.[1] |
| Environmental Hazards | Information on the chemical's potential to harm aquatic life or the environment. | Chemicals harmful to the environment are prohibited from being disposed of down the drain. |
Experimental Protocols for Waste Treatment
In some cases, an experimental protocol may include a final step to neutralize or deactivate a hazardous byproduct. This should only be performed if it is part of the validated experimental procedure.
-
Acid/Base Neutralization: This process involves adding a base to an acidic waste or an acid to a basic waste to bring the pH to a neutral range (typically between 5 and 9) before disposal.[10] This should be done slowly, in a well-ventilated area, and with appropriate cooling, as the reaction can generate heat and fumes.[10] However, many institutions require that all concentrated acids and bases be collected by EHS without neutralization.[1]
Always follow the specific instructions in your approved experimental protocol or from your EHS department. Never attempt to treat a chemical waste without proper guidance and authorization.
Chemical Disposal Workflow
The following diagram illustrates the general decision-making process for disposing of laboratory chemical waste.
Caption: Workflow for proper laboratory chemical waste disposal.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
